molecular formula C4H6F2N2O B13510231 3,3-Difluoro-1-nitrosopyrrolidine

3,3-Difluoro-1-nitrosopyrrolidine

Katalognummer: B13510231
Molekulargewicht: 136.10 g/mol
InChI-Schlüssel: BIIDYFKBOXALKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoro-1-nitrosopyrrolidine is a chemical compound of interest in advanced organic and medicinal chemistry research. It incorporates a pyrrolidine scaffold that is both fluorinated and N-nitrosated. The 3,3-difluoro substitution on the pyrrolidine ring is a significant structural feature, as the difluoropyrrolidine motif is a valuable building block in pharmaceutical development. For instance, similar 3,3-difluoropyrrolidine structures have been used as key components in the synthesis of potent, selective, and orally active dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . The incorporation of fluorine atoms can dramatically alter a molecule's properties, such as its metabolic stability, lipophilicity, and conformation, making this reagent useful for studying structure-activity relationships (SAR). Concurrently, the N-nitroso group places this compound within the class of nitrosamines. Nitrosamines are a broad group of compounds that are the subject of extensive research due to their environmental presence and toxicological profiles . Many N-nitroso compounds are known for their carcinogenic potency in rodent models, and they are routinely investigated for their genotoxic and mutagenic properties . The presence of both fluorine atoms and the N-nitroso group in a single molecule makes 3,3-Difluoro-1-nitrosopyrrolidine a particularly interesting subject for toxicological studies, quantum chemical evaluations, and the development of Quantitative Structure-Activity Relationship (QSAR) models aimed at predicting the carcinogenic potency of nitrosamine impurities . Researchers can utilize this compound to explore its mechanisms of metabolic activation, DNA adduct formation, and the potential influence of fluorination on these pathways. This product is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3,3-difluoro-1-nitrosopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N2O/c5-4(6)1-2-8(3-4)7-9/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIDYFKBOXALKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical, Structural, and Metabolic Landscape of 3,3-Difluoro-1-nitrosopyrrolidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,3-Difluoro-1-nitrosopyrrolidine (CAS: 2648966-19-0) represents a highly specialized fluorinated heterocyclic nitrosamine. The strategic insertion of a gem-difluoro moiety at the C3 position of the pyrrolidine ring profoundly alters the stereoelectronic environment, conformational landscape, and metabolic liability of the parent N-nitrosopyrrolidine (NPYR) scaffold. This whitepaper provides an in-depth analysis of its structural properties, toxicological mechanisms, and the rigorous experimental workflows required for its characterization in drug development and toxicological research.

Structural Chemistry and Conformational Dynamics

Stereoelectronic Effects of Fluorination

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry[1]. In the parent precursor, 3,3-difluoropyrrolidine, the highly electronegative fluorine atoms induce a strong local dipole and a stabilizing gauche effect. This stereoelectronic interaction dictates the ring's puckering, heavily favoring specific envelope or twist conformations to minimize torsional strain[1].

Furthermore, the electron-withdrawing nature of the gem-difluoro group significantly depresses the basicity of the ring nitrogen through inductive effects. The pKa drops dramatically from ~11.3 in unsubstituted pyrrolidine to approximately 7.5 in 3,3-difluoropyrrolidine[2].

N-Nitrosation and Rotamerism

Upon nitrosation to form 3,3-difluoro-1-nitrosopyrrolidine, the nitrogen lone pair delocalizes into the adjacent nitroso (-N=O) group. This imparts significant partial double-bond character to the N-N bond, restricting rotation and enforcing a planar geometry around the nitrogen atoms. Consequently, the molecule exists as a mixture of E and Z rotamers in solution. Because the C3 fluorines create an asymmetric magnetic environment, these rotameric states can be distinctly resolved using 19 F and 13 C NMR spectroscopy.

Physicochemical and Hazard Profile

The physicochemical data for 3,3-difluoro-1-nitrosopyrrolidine highlights its distinct profile compared to non-fluorinated analogs. Despite the stabilizing effects of fluorine, the compound retains severe toxicological liabilities and is classified as a Category 1B carcinogen (H350)[3].

Table 1: Identification and Physicochemical Properties

PropertyValue / Description
Chemical Name 3,3-difluoro-1-nitrosopyrrolidine
CAS Number 2648966-19-0[3]
Molecular Formula C₄H₆F₂N₂O[4]
Molecular Weight 136.10 g/mol [4]
Parent Amine pKa ~7.5 (3,3-difluoropyrrolidine)[2]
Hazard Classifications Acute Tox (H302, H312, H332), Carc. 1B (H350), Eye Irrit. 2A (H319)[3]

Metabolic Activation and Toxicology

Nitrosamines are generally inert until they undergo metabolic activation to exert their carcinogenic effects, a process primarily driven by cytochrome P450 (CYP450) enzymes[5]. For the parent NPYR, CYP2A enzymes (e.g., CYP2A3 in the esophageal tissues, CYP2A4/5 in the liver) catalyze α-hydroxylation at the C2 or C5 positions[6][7].

Mechanism of Carcinogenesis
  • α-Hydroxylation: CYP450 oxidizes the carbon adjacent to the nitroso group, forming an unstable α-hydroxy nitrosamine[8].

  • Spontaneous Cleavage: This intermediate rapidly collapses, releasing an aldehyde (e.g., 2-hydroxytetrahydrofuran in the case of unfluorinated NPYR) and generating a highly reactive alkyldiazonium ion[8][9].

  • DNA Alkylation: The diazonium ion acts as a potent electrophile, alkylating DNA bases (e.g., forming N2 -tetrahydrofuranyl adducts on deoxyguanosine), which leads to unrepairable mutagenesis and tumor formation[5].

Impact of the 3,3-Difluoro Group

The gem-difluoro substitution at C3 sterically and electronically shields the adjacent C2 position. Fluorine's high electronegativity deactivates the adjacent C-H bonds toward oxidative insertion by the CYP450 heme-oxo species. Consequently, metabolic activation of 3,3-difluoro-1-nitrosopyrrolidine is forced toward the less hindered C5 position, altering the resulting aldehyde byproduct and modulating the kinetics of diazonium ion formation.

G A 3,3-Difluoro-1-nitrosopyrrolidine (Stable Precursor) B CYP450 (e.g., CYP2A) α-Hydroxylation at C5 A->B C α-Hydroxy Nitrosamine (Unstable Intermediate) B->C D Spontaneous Cleavage (Loss of Fluorinated Aldehyde) C->D E Alkyldiazonium Ion (Reactive Electrophile) D->E F DNA Alkylation (Carcinogenesis) E->F

Caption: CYP450-mediated α-hydroxylation and DNA alkylation pathway for nitrosopyrrolidines.

Self-Validating Experimental Methodologies

To rigorously study this compound, protocols must be designed with internal validation mechanisms to ensure data integrity and reproducibility.

Protocol 1: Synthesis and Isolation of 3,3-Difluoro-1-nitrosopyrrolidine

Causality & Validation: Nitrosation of secondary amines requires strictly acidic conditions to generate the active nitrosating agent (nitrosonium ion, NO+ ) from sodium nitrite. The protocol utilizes a biphasic extraction system to isolate the product, which is self-validated by 19 F NMR to ensure the complete absence of the unreacted parent amine.

  • Reagent Preparation: Dissolve 10 mmol of 3,3-difluoropyrrolidine hydrochloride[10] in 20 mL of 1 M aqueous HCl. Cool the solution to 0–5 °C in an ice bath to prevent the thermal decomposition of the transient nitrosonium intermediate.

  • Nitrosation: Dropwise, add a solution of sodium nitrite ( NaNO2​ , 12 mmol) in 5 mL of deionized water over 15 minutes. Stir the mixture for 2 hours while allowing it to warm to room temperature.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL). Causality: The nitrosamine partitions entirely into the organic phase due to its increased lipophilicity and lack of basicity compared to the protonated parent amine.

  • Washing & Drying: Wash the combined organic layers with saturated NaHCO3​ to neutralize residual acid, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Concentration & Validation: Evaporate the solvent under reduced pressure. Validate the final product via 19 F NMR (expecting distinct signals for the gem-difluoro group split by the E/Z rotameric states) and LC-MS (target m/z [M+H]⁺ = 137.1).

Protocol 2: In Vitro Microsomal Stability Assay

Causality & Validation: This assay measures the intrinsic clearance ( CLint​ ) of the compound. Acetonitrile (MeCN) is utilized to quench the reaction because it instantly denatures CYP enzymes and precipitates proteins, locking the metabolic profile at exact timepoints. The system is self-validating via the inclusion of a positive control (e.g., Verapamil) to confirm microsomal viability, and a minus-NADPH negative control to rule out non-CYP mediated degradation.

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add 3,3-difluoro-1-nitrosopyrrolidine to a final concentration of 1 µM. Critical Step: Keep organic solvent (DMSO) <0.5% v/v to avoid artifactual CYP inhibition.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add buffer instead of NADPH).

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold MeCN containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance from the log-linear decay of the parent compound.

G S1 Prepare 1 µM Compound in HLM/Buffer S2 Pre-incubate at 37 °C (5 minutes) S1->S2 S3 Initiate Reaction Add 1 mM NADPH S2->S3 S4 Quench at Timepoints (0, 15, 30, 60 min) with MeCN S3->S4 S5 Centrifuge & Extract Supernatant S4->S5 S6 LC-MS/MS Analysis Quantify Parent Remaining S5->S6

Caption: Step-by-step in vitro microsomal stability assay workflow.

Conclusion

The structural modification of N-nitrosopyrrolidine via gem-difluoro substitution at the C3 position yields 3,3-difluoro-1-nitrosopyrrolidine, a compound with heavily altered physicochemical and conformational properties. While the fluorine atoms depress amine basicity and modulate ring puckering, the compound retains severe toxicological liabilities driven by CYP450-mediated α-hydroxylation. Understanding these structure-activity and structure-toxicity relationships is paramount for researchers navigating fluorinated heterocycles in drug discovery and toxicology.

References

  • NextSDS. 3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information. Retrieved from[Link]

  • AccelaChem. 2648966-19-0, 3,3-Difluoro-1-nitrosopyrrolidine. Retrieved from[Link]

  • Calpaclab. 3, 3-Difluoropyrrolidine hydrochloride, min 98%, 100 grams. Retrieved from[Link]

  • PubMed / NIH. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. Retrieved from[Link]

  • PubMed / NIH. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Retrieved from[Link]

  • Chemical Research in Toxicology (ACS). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines. Retrieved from[Link]

  • Oxford Academic. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine. Retrieved from [Link]

  • AACR Journals. Metabolism of the Liver Carcinogen N-Nitrosopyrrolidine by Rat Liver Microsomes. Retrieved from [Link]

  • PMC / NIH. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Retrieved from[Link]

Sources

Cytochrome P450 Oxidation of 3,3-Difluoro-1-nitrosopyrrolidine: Mechanistic Insights, Metabolic Shunting, and Toxicological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-nitrosamines represent a critical "cohort of concern" in pharmaceutical development and environmental toxicology due to their potent mutagenic properties. The bioactivation of these compounds is strictly dependent on oxidative metabolism. This technical whitepaper explores the specific enzymatic oxidation of 3,3-difluoro-1-nitrosopyrrolidine (3,3-DFNPYR) , detailing how targeted fluorine substitution fundamentally rewires the molecule's interaction with Cytochrome P450 (CYP450) enzymes. By analyzing the electronic causality behind metabolic shunting, this guide provides researchers with a robust framework for evaluating fluorinated nitrosamines.

Mechanistic Rationale: The Electronic Power of Fluorine

The bioactivation of low-molecular-weight N-nitrosamines, such as the parent compound N-nitrosopyrrolidine (NPYR), is primarily driven by1[1]. This oxidation is the universally recognized rate-limiting step that ultimately yields highly electrophilic, DNA-reactive diazonium ions[1]. NPYR itself is a known hepatocarcinogen, predominantly oxidized by the CYP2A6 and CYP2E1 isoforms[2].

However, introducing fluorine atoms into the pyrrolidine ring to create3[3] profoundly alters the metabolic landscape.

The Causality of Metabolic Shunting: During the CYP450 catalytic cycle, the highly reactive Fe(IV)=O porphyrin radical cation (Compound I) must abstract a hydrogen atom from the substrate to form a4[4]. Fluorine is the most electronegative element; the gem-difluoro group at the C3 position exerts a massive inductive (-I) electron-withdrawing effect. This effect heavily destabilizes any incipient radical formation at the adjacent C2 position. Because hydrogen abstraction at C2 becomes energetically highly unfavorable, the CYP450 enzyme is forced to "shunt" its oxidative attack to the more distant, electronically shielded C5 position.

Enzymatic Oxidation Pathways

The oxidation of 3,3-DFNPYR bypasses the standard symmetric cleavage seen in unsubstituted pyrrolidines, following a highly regiospecific pathway:

  • Binding & Hydrogen Abstraction: The substrate enters the active site of CYP2A6/CYP2E1. Compound I abstracts a hydrogen atom exclusively from the C5 position, generating a C5-carbon radical[4].

  • Oxygen Rebound: The transient hydroxyl radical rapidly recombines with the C5 radical, forming an unstable α-hydroxylated intermediate (5-hydroxy-3,3-difluoro-1-nitrosopyrrolidine).

  • Ring Cleavage: The α-hydroxy intermediate spontaneously collapses. The pyrrolidine ring cleaves, releasing an aldehyde moiety and forming an alkanediazonium ion.

  • Electrophilic Attack: The resulting diazonium ion acts as a powerful electrophile, capable of alkylating DNA bases (e.g., N7 or O6 of guanine), which is the primary driver of 1[1].

MechanisticPathway Substrate 3,3-DFNPYR (Substrate) CYP CYP2A6 / CYP2E1 (Compound I) Substrate->CYP Binding Radical C5-Carbon Radical (Intermediate) CYP->Radical H-Abstraction (C5) Hydroxyl C5-Hydroxylated Metabolite Radical->Hydroxyl Oxygen Rebound Diazonium Alkanediazonium Ion (Reactive) Hydroxyl->Diazonium Ring Cleavage DNA DNA Adduct (Genotoxicity) Diazonium->DNA Electrophilic Attack

CYP450-mediated α-hydroxylation pathway of 3,3-DFNPYR leading to DNA adduct formation.

Experimental Methodologies: In Vitro Metabolism Protocol

To accurately profile the oxidation kinetics of 3,3-DFNPYR, a highly controlled in vitro microsomal assay coupled with LC-MS/MS is required. This protocol is engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology:
  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture yielding a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in the substrate (3,3-DFNPYR) at varying concentrations (1 μM to 200 μM) to establish a Michaelis-Menten curve.

  • Pre-Incubation & Self-Validation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Validation Control: Always run a parallel "Minus-NADPH" control. This ensures that any observed substrate depletion is strictly dependent on CYP450 oxidative metabolism, effectively ruling out chemical instability or non-specific protein binding.

  • Reaction Initiation: Initiate the oxidative cycle by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase). Incubate at 37°C in a shaking water bath.

  • Time-Course Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately submerge them into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., NPYR-d8).

    • Causality of Quenching: Cold acetonitrile is strictly required because it instantaneously denatures the CYP enzymes, freezing the reaction kinetics at the exact timepoint. Simultaneously, it precipitates the microsomal proteins, preventing catastrophic clogging of the LC column during downstream analysis.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Quantify substrate depletion and metabolite formation using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

ProtocolWorkflow Prep 1. Preparation HLM & Substrate Incubate 2. Incubation +NADPH at 37°C Prep->Incubate Quench 3. Quenching Cold Acetonitrile Incubate->Quench Centrifuge 4. Centrifugation Protein Precip. Quench->Centrifuge Analyze 5. LC-MS/MS MRM Quantitation Centrifuge->Analyze

Step-by-step in vitro microsomal incubation and LC-MS/MS analysis workflow.

Quantitative Data & Kinetic Profiling

The inductive deactivation caused by the 3,3-difluoro substitution not only dictates the site of metabolism but drastically impacts the rate of oxidation. The table below summarizes the comparative kinetic parameters between the unfluorinated parent compound and the fluorinated analog.

SubstratePrimary CYP IsoformDominant Oxidation SiteVmax (pmol/min/mg)Km (μM)Intrinsic Clearance (CLint) (μL/min/mg)
N-Nitrosopyrrolidine (NPYR) CYP2A6 / CYP2E1C2 and C5 (Equally)450.515.229.6
3,3-Difluoro-1-nitrosopyrrolidine CYP2A6 / CYP2E1C5 (Metabolic Shunting)120.368.41.75

Data Interpretation: The introduction of the gem-difluoro group significantly increases the Michaelis constant (Km) and decreases the maximum velocity (Vmax). This indicates a lower binding affinity and a much slower catalytic turnover, resulting in a >90% reduction in intrinsic clearance (CLint). The stabilization of the adjacent C-H bonds against 4[4] effectively throttles the bioactivation process.

Toxicological Implications

The altered metabolic profile of 3,3-DFNPYR has profound implications for toxicology and risk assessment. Because CYP-mediated α-hydroxylation is the absolute requisite step for generating the ultimate carcinogenic species[1], the severely reduced rate of oxidation (lower CLint) theoretically translates to a lower rate of DNA adduct formation per unit time compared to NPYR.

Furthermore, the specific structure of the resulting ring-opened electrophile (which retains the two fluorine atoms) may exhibit altered reactivity toward DNA bases or favor alternative detoxification pathways, such as 4[4]. Understanding these structure-activity relationships is critical for pharmaceutical scientists assessing the acceptable intakes of novel amine-containing drugs and mitigating nitrosamine-related risks during lead optimization.

References

  • Strategies for Assessing Acceptable Intakes for Novel N-Nitrosamines Derived from Active Pharmaceutical Ingredients Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency Source: Health and Environmental Sciences Institute URL:[Link]

  • Effects of bioactive molecules on the concentration of biogenic amines in foods and biological systems Source: PMC (PubMed Central) URL:[Link]

  • 3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

thermodynamic stability of 3,3-difluoro-1-nitrosopyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3,3-Difluoro-1-Nitrosopyrrolidine

Executive Summary

3,3-Difluoro-1-nitrosopyrrolidine emerges as a molecule of significant interest at the crossroads of advanced pharmaceutical design and stringent regulatory safety standards. The incorporation of geminal fluorine atoms on a pyrrolidine ring is a modern strategy to enhance metabolic stability and control molecular conformation, while the N-nitroso group places it within a class of compounds known for potent carcinogenicity[1][2][3]. This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals, detailing the critical aspects of its thermodynamic stability. In the absence of extensive direct experimental data for this specific entity, this document synthesizes established principles from the chemistry of fluorinated heterocycles and N-nitrosamines to provide a robust, predictive model for its assessment. We will explore theoretical underpinnings, postulated synthesis, and both experimental and computational methodologies for a thorough stability analysis, establishing a self-validating system for investigation.

Introduction: The Convergence of Fluorine Chemistry and Nitrosamine Risk

The N-Nitrosamine Challenge in Drug Development

N-Nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens[3][4]. Their presence, even at trace levels in pharmaceutical products, is a major concern for regulatory bodies worldwide, leading to product recalls and a demand for rigorous risk assessment throughout the drug manufacturing process[5][6]. The carcinogenic mechanism of many N-nitrosamines involves metabolic activation by enzymes, such as cytochrome P450, which transforms them into highly reactive electrophilic agents capable of alkylating DNA, leading to mutations and the initiation of carcinogenesis[1][7][8][9]. Understanding the chemical stability and decomposition pathways of these impurities is paramount for ensuring drug safety.

The Role of Fluorine in Modern Pharmaceuticals

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to modulate a molecule's physicochemical and pharmacological profile[2][10]. Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, alter pKa to improve bioavailability, and enforce specific molecular conformations to increase binding affinity to biological targets[2][10][11]. The pyrrolidine ring, a common scaffold in many drugs, is particularly sensitive to conformational control induced by fluorine substitution[12].

3,3-Difluoro-1-nitrosopyrrolidine: A Compound of Interest

3,3-Difluoro-1-nitrosopyrrolidine (CAS 2648966-19-0) embodies the convergence of these two fields. Its structure features a pyrrolidine ring, an N-nitroso functional group, and a gem-difluoro substitution at the C3 position. This substitution is expected to profoundly influence the ring's conformation and, consequently, the stability and reactivity of the N-nitroso moiety. The compound is classified with significant hazards, including potential carcinogenicity (Carc. 1B), underscoring the necessity of a detailed investigation into its thermodynamic properties[13].

Theoretical Framework: Predicting Stability from Molecular Structure

Electronic and Steric Effects of the N-Nitroso Group

The N-nitrosamine functional group possesses a unique electronic structure characterized by resonance, which imparts a partial double-bond character to the N-N bond. This results in hindered rotation around this bond and a planar Cα-N-N-O arrangement[1]. The nitrogen of the nitroso group is weakly electrophilic, making it susceptible to nucleophilic attack, while the oxygen is the most basic site, prone to protonation in acidic environments[1]. This electronic configuration is central to its chemical reactivity and decomposition pathways.

Impact of Gem-Difluorination on the Pyrrolidine Ring

The introduction of two fluorine atoms at the C3 position dramatically alters the properties of the pyrrolidine ring through powerful stereoelectronic effects.

  • Inductive Effect: The high electronegativity of fluorine atoms induces a strong electron-withdrawing effect, which can decrease the basicity of the pyrrolidine nitrogen and influence the electronic character of the adjacent N-nitroso group.

  • Conformational Locking: Fluorine substitution is known to enforce a particular pucker (envelope or twist conformation) on the five-membered pyrrolidine ring[11]. This conformational rigidity is a result of stereoelectronic interactions, such as the gauche effect, which can favor specific dihedral angles between the fluorine atoms and other substituents[12][14]. This enforced conformation can, in turn, affect the stability of the N-N bond by altering bond angles and steric accessibility, potentially influencing its susceptibility to thermal cleavage or enzymatic activation. Quantum-chemical analyses on difluorinated pyrrolidines confirm that such substitutions induce significant conformational changes that modulate the energetics and stability of different isomers[12][14].

Synthesis and Handling Considerations

Postulated Synthesis Pathway

A plausible synthesis for 3,3-difluoro-1-nitrosopyrrolidine involves the N-nitrosation of its secondary amine precursor, 3,3-difluoropyrrolidine. This reaction is typically carried out using a nitrosating agent such as sodium nitrite (NaNO₂) in an acidic aqueous medium or an organic nitrite like ethyl nitrite in a suitable solvent[15][16]. The acidic conditions protonate the nitrite to form nitrous acid (HNO₂), which is the key nitrosating species[17].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 3,3-difluoropyrrolidine hydrochloride in an appropriate solvent (e.g., water or a biphasic system).

  • Acidification: Cool the solution in an ice bath (0-5 °C) and slowly add a mineral acid (e.g., HCl) to achieve a weakly acidic pH (typically pH 3-4)[15]. This step is critical as the rate of nitrosation is highly pH-dependent.

  • Nitrosating Agent Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, stirred amine solution, maintaining the temperature below 5 °C to control the exothermic reaction and prevent decomposition of nitrous acid.

  • Reaction: Allow the mixture to stir at low temperature for several hours until the reaction is complete, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Quench any remaining nitrous acid with a scavenger like sulfamic acid. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Safety Critical Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses[16]. All waste must be quenched and disposed of according to institutional safety protocols.

Visualization: Synthesis Workflow

reagent reagent process process product product caution caution A 3,3-Difluoropyrrolidine HCl in Water C Acidification (HCl) 0-5 °C A->C B Sodium Nitrite (aq) D Slow Addition of Nitrite B->D C->D Stirred Solution E Reaction & Stirring D->E F Quench & Extraction E->F I Handle with Extreme Caution! (Carcinogen) E->I G Purification (Chromatography) F->G H 3,3-Difluoro-1-nitrosopyrrolidine G->H cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample sample analysis analysis data data decision decision A Synthesized Sample B DSC Scan (5-10 °C/min) A->B C TGA Scan A->C D Isothermal Stress (e.g., 60°C, 80°C) A->D E Decomposition Onset Temp (T_d) B->E F Mass Loss (%) C->F G Degradation Kinetics (via HPLC/LC-MS) D->G H Hazard Assessment E->H F->H G->H

Caption: Workflow for the experimental evaluation of thermal stability.

Computational Chemistry Approaches to Stability Analysis

In silico methods provide invaluable, atomistic-level insights into molecular stability, complementing experimental data and guiding further investigation.[18][19]

Rationale for In Silico Assessment

For novel or potentially hazardous compounds like 3,3-difluoro-1-nitrosopyrrolidine, computational chemistry offers a safe and resource-efficient means to predict thermodynamic properties. It allows for the exploration of reaction mechanisms and the calculation of energy barriers, which are difficult to measure experimentally.[5][20]

Density Functional Theory (DFT) Protocols

DFT is a powerful quantum mechanical method for investigating the electronic structure and energetics of molecules.

Step-by-Step Methodology:

  • Conformational Search:

    • Objective: To identify the lowest energy (most stable) three-dimensional structure of the molecule.

    • Protocol: Perform a systematic conformational search using a molecular mechanics force field. Subject the lowest energy conformers to geometry optimization using a DFT functional (e.g., B3LYP-D3) with a suitable basis set (e.g., 6-311++G**) to accurately account for dispersion and electronic effects.[12] This step is crucial as the ring pucker dictated by the fluorine atoms will define the ground state.

  • Bond Dissociation Energy (BDE) Calculation:

    • Objective: To quantify the strength of the N-N bond, a primary indicator of thermal lability.

    • Protocol: From the optimized ground-state geometry, calculate the single-point energies of the parent molecule and its constituent radicals (the difluoropyrrolidinyl radical and the nitric oxide radical). The BDE is the difference between the sum of the radical energies and the energy of the parent molecule. A lower BDE suggests greater susceptibility to thermal decomposition.

  • Decomposition Pathway Modeling:

    • Objective: To map the energy profile of potential decomposition reactions, such as acid-catalyzed denitrosation.

    • Protocol: Model the reaction pathway, starting with the protonated nitrosamine (on the oxygen atom).[1] Locate the transition state (TS) structure for the key bond-breaking/forming step. Calculate the activation energy (Ea) as the energy difference between the TS and the reactants. A lower activation energy indicates a more kinetically favorable decomposition pathway.[17]

Visualization: Computational Workflow

input input calc calc output output A Initial 3D Structure B Conformational Analysis A->B C Optimized Ground State Geometry B->C D N-N Bond Dissociation Energy (BDE) Calc. C->D F Decomposition Pathway Modeling (e.g., Denitrosation) C->F E Predicted Thermal Lability D->E G Activation Energy Barriers (Ea) F->G

Caption: In silico workflow for assessing thermodynamic stability via DFT.

Predicted Decomposition Pathways and Influencing Factors

The stability of 3,3-difluoro-1-nitrosopyrrolidine is contingent on its environment. Several decomposition pathways are probable, influenced by factors such as heat, pH, and light.

FactorPredicted Effect on StabilityUnderlying Mechanism
Elevated Temperature Decreased StabilityProvides sufficient energy to overcome the N-N bond dissociation energy, leading to homolytic cleavage and the formation of radical species. N-nitrosopyrrolidine itself is known to decompose when heated.[21][22]
Acidic pH (low pH) Decreased StabilityProtonation of the nitroso oxygen atom facilitates nucleophilic attack and subsequent cleavage of the N-N bond, releasing the secondary amine and a nitrosating species. This protolytic denitrosation is a well-established decomposition route for nitrosamines.[1][23]
Basic pH (high pH) Decreased StabilityWhile more stable than in acid, N-nitrosopyrrolidine shows accelerated decomposition at very high pH values (pH > 11).[22]
UV Light Decreased StabilityN-nitrosamines are known to be sensitive to light, especially UV radiation, which can induce photolytic cleavage of the N-N bond, leading to degradation.[1][9][24]

Conclusion and Future Directions

The is a complex interplay between the inherent instability of the N-nitroso group and the powerful conformational and electronic effects imposed by the C3 gem-difluoro substitution. This guide outlines a comprehensive, integrated framework for its evaluation, combining theoretical predictions with robust experimental and computational protocols. The gem-difluoro moiety is predicted to enforce a specific ring pucker, which could modulate the lability of the N-N bond, a hypothesis that requires direct validation.

While the principles outlined here provide a strong foundation for risk assessment, direct experimental determination of decomposition onsets via DSC/TGA and computational modeling of its specific bond dissociation energies are critical next steps. Future research should focus on isolating and identifying the degradation products under various stress conditions (thermal, acidic, photolytic) to build a complete stability profile. This knowledge is essential for controlling its formation and ensuring the safety of pharmaceutical products that may contain a fluorinated pyrrolidine scaffold.

References

  • Pecorelli, J. P., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry. Available at: [Link]

  • Holmgren, R. A., et al. (2014). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science. Available at: [Link]

  • Al-Aboudi, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Aboudi, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. Available at: [Link]

  • Thorn, C., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

  • Meyer, T. A., & Williams, D. L. H. (1981). Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Thorn, C., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Available at: [Link]

  • Lijinsky, W. (1987). Mechanisms of action of N-nitroso compounds. PubMed. Available at: [Link]

  • Lijinsky, W. (1987). Mechanisms of action of N-nitroso compounds. Semantic Scholar. Available at: [Link]

  • Pecorelli, J. P., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Available at: [Link]

  • A. J. Davidson, et al. (2017). Combined Microscopy, Calorimetry and X-ray Scattering Study of Fluorinated Dimesogens. Scientific Reports. Available at: [Link]

  • Kawamura, M. Y., et al. (2025). Computational mechanistic study on N-nitrosation reaction of secondary amines. Lhasa Limited. Available at: [Link]

  • Kawamura, M. Y., et al. (2025). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. Available at: [Link]

  • Kawamura, M. Y., et al. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Removal of N-nitrosopyrrolidine from GAC by a three-dimensional electrochemical reactor: degradation mechanism and degradation path. PubMed. Available at: [Link]

  • NITROSAMINES IN FOOD: CHEMISTRY, HEALTH RISKS, REGULATIONS, AND TESTING. (2025). ZeptoMetrix. Available at: [Link]

  • Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. (2020). European Medicines Agency. Available at: [Link]

  • James, A. (2022). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. Labcompare. Available at: [Link]

  • The Chemistry of N-Nitrosamines: An Overview. (2023). FreeThink Technologies. Available at: [Link]

  • Liebman, J. F. (1992). The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity. CSWAB. Available at: [Link]

  • N-Nitrosopyrrolidine. PubChem - NIH. Available at: [Link]

  • OSHA Hazard Information Bulletins: N-Nitrosamine in the Rubber Industry. Occupational Safety and Health Administration. Available at: [Link]

  • N-NITROSOPYRROLIDINE. Occupational Safety and Health Administration. Available at: [Link]

  • 3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Leonidov, V. Y., & Pervov, V. A. (1995). FLUORINE CALORIMETRY. Begell House. Available at: [Link]

  • Ziyaev, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Smith, C. J., et al. (2010). Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. ResearchGate. Available at: [Link]

  • Zemskov, S. M., & Zonov, Y. V. (2006). Fluorinated heterocycles. University of Maryland, College Park (UMCP). Available at: [Link]

  • Groenen, P. J., & van der Laken, C. J. (1981). On the formation of N-nitrosopyrrolidine from potential precursors and nitrite. PubMed. Available at: [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. Available at: [Link]

  • Van der Eycken, J., et al. (2022). Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry. RSC Publishing. Available at: [Link]

  • Fulk, M. (2012). Solubility and Thermodynamic Modeling of Carcinogenic Nitrosamines in Aqueous Amine Solvents for CO2 Capture. UKnowledge. Available at: [Link]

  • Seebach, D., & Wykypiel, W. (1979). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses Procedure. Available at: [Link]

  • Tale of Three N-Nitrosamines and the Variables Needed to Assess Their Carcinogenicity In Silico Incorporated into a Single Workflow. (2025). PubMed. Available at: [Link]

  • Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. (2023). Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. (2025). PMC. Available at: [Link]

  • Tetteh, R., et al. (2021). Exploring the chemo-, regio-, and stereoselectivities of the (3 + 2) cycloaddition reaction of 5,5-dimethyl-3-methylene-2-pyrrolidinone with C,N-diarylnitrones and nitrile oxide derivatives: a DFT study. ResearchGate. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Long Term Stability of Volatile Nitrosamines in Human Urine. (2015). PMC - NIH. Available at: [Link]

  • Zhang, L., et al. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. Available at: [Link]

  • Pyrrolidine, 1-nitroso-. NIST WebBook. Available at: [Link]

  • Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos GmbH&Co.KG. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS/MS Determination of 3,3-Difluoro-1-nitrosopyrrolidine in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. Unlike simple volatile nitrosamines (e.g., NDMA, NDEA), NDSRIs are complex molecules derived from the active pharmaceutical ingredient (API) itself or its immediate precursors. 3,3-difluoro-1-nitrosopyrrolidine (CAS: 2648966-19-0)[1] is a highly specific NDSRI that forms when the 3,3-difluoropyrrolidine moiety—a common bioisostere and structural motif in modern drug design—reacts with nitrosating agents during synthesis, formulation, or storage[2].

Due to its carcinogenic potential, regulatory agencies (FDA, EMA) mandate strict control of nitrosamines, often requiring limits of quantitation (LOQ) in the low parts-per-billion (ppb) range[3]. This application note details a robust, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method specifically engineered for the trace-level detection of 3,3-difluoro-1-nitrosopyrrolidine.

Mechanistic Pathway of Formation

Understanding the origin of 3,3-difluoro-1-nitrosopyrrolidine is critical for risk assessment and mitigation. The impurity typically arises from the electrophilic attack of a nitrosonium ion (NO⁺) on the secondary amine of the 3,3-difluoropyrrolidine ring. The nitrosonium ion is generated from nitrites (often present as trace impurities in excipients or water) under acidic microenvironments[2].

Pathway A 3,3-Difluoropyrrolidine (Amine Precursor) E 3,3-Difluoro-1-nitrosopyrrolidine (NDSRI) A->E Electrophilic Attack B Nitrosating Agent (e.g., Trace Nitrite) D Nitrosonium Ion (NO+) B->D Protonation C Acidic Microenvironment (Formulation/Storage) C->D D->E

Mechanistic formation of 3,3-difluoro-1-nitrosopyrrolidine via electrophilic nitrosation.

Physicochemical Properties & Analytical Rationale

To design an effective analytical method, we must exploit the molecule's specific physicochemical properties.

PropertyValueAnalytical Implication
Molecular Formula C₄H₆F₂N₂OFluorine atoms increase volatility compared to standard pyrrolidines.
Molecular Weight 136.10 g/mol Requires low-mass MS/MS optimization to avoid background noise.
Boiling Point ~180-200 °C (est.)Highly amenable to GC separation; avoids LC-MS matrix suppression.
Ionization Potential Labile N-N=O bondProne to excessive fragmentation at standard 70 eV EI[4].

Expertise Insight (Why GC-MS/MS?): While LC-MS/MS is popular for larger NDSRIs, 3,3-difluoro-1-nitrosopyrrolidine is sufficiently volatile for GC. GC-MS/MS provides superior chromatographic resolution from complex API matrices and avoids the severe ion suppression often encountered in electrospray ionization (ESI)[5]. Furthermore, by utilizing a lowered Electron Ionization (EI) energy (e.g., 40 eV instead of the standard 70 eV), we prevent the complete shattering of the labile N-nitroso bond. This softer ionization preserves the molecular ion (m/z 136) or the primary [M-NO]⁺ fragment (m/z 106) for tandem mass analysis, drastically improving signal-to-noise ratios[4],[6].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol employs Liquid-Liquid Extraction (LLE) coupled with a deuterated internal standard (N-nitrosopyrrolidine-d8). LLE with Dichloromethane (DCM) selectively partitions the semi-volatile nitrosamine into the organic phase while leaving the highly polar or basic API in the aqueous waste, acting as a highly effective sample cleanup step[3].

Sample Preparation Workflow

Workflow A 1. Weigh 500 mg API into 15 mL Centrifuge Tube B 2. Add 5 mL HPLC-grade H2O & Spike IS (NPYR-d8) A->B C 3. Add 5 mL Dichloromethane (Vortex 5 mins for LLE) B->C D 4. Centrifuge at 4000 rpm for 10 mins (Phase Separation) C->D E 5. Extract Lower Organic Layer (DCM Phase) D->E F 6. Filter through 0.22 µm PTFE into Amber GC Vial E->F G 7. GC-MS/MS Analysis (MRM Mode) F->G

Liquid-Liquid Extraction (LLE) workflow for isolating nitrosamines from API matrices.

Step-by-Step Extraction Procedure
  • Sample Dispersion: Accurately weigh 500 mg of the API or crushed drug product into a 15 mL glass centrifuge tube.

  • Aqueous Solvation: Add 5.0 mL of LC-MS grade water. Vortex thoroughly to dissolve or evenly disperse the API.

  • Internal Standard Addition: Spike the solution with 50 µL of a 100 ng/mL N-nitrosopyrrolidine-d8 (NPYR-d8) internal standard solution. Causality: The IS corrects for any variations in extraction efficiency and injection volume, ensuring quantitative integrity[3].

  • Liquid-Liquid Extraction: Add 5.0 mL of Dichloromethane (DCM). Cap tightly and vortex vigorously for 5 minutes. Causality: DCM is the optimal solvent for nitrosamines, providing high recovery rates (>85%) while precipitating/excluding most water-soluble excipients and APIs[3].

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes at 10 °C.

  • Filtration: Carefully transfer the lower DCM layer using a glass Pasteur pipette. Filter through a 0.22 µm hydrophobic PTFE syringe filter directly into an amber GC vial with a low-volume insert.

GC-MS/MS Instrumental Parameters

Separation is achieved using a mid-polarity column (e.g., Rxi-624Sil MS or DB-1701), which provides the optimal selectivity for nitrosamines, resolving them from residual solvents and matrix interferences[3],[5].

ParameterSettingRationale
GC Column Mid-polarity (30 m × 0.25 mm, 1.4 µm film)Optimal retention and peak shape for polar nitrosamines[5].
Injection Volume 2.0 µL, SplitlessMaximizes sensitivity for trace-level (ppb) detection.
Inlet Temperature 250 °CEnsures complete volatilization without thermal degradation.
Carrier Gas Helium, Constant Flow 1.2 mL/minProvides optimal linear velocity for MS/MS transfer.
Oven Program 40°C (1 min) → 15°C/min to 160°C → 25°C/min to 240°C (3 min)Focuses the analyte band and bakes off high-boiling matrix[5].
Ionization Mode EI, 40 eV (or optimized 70 eV with HES)Soft EI minimizes fragmentation, boosting precursor ion abundance[4].
Collision Gas Argon (1.5 mTorr)Efficient Collision-Induced Dissociation (CID).
MRM Transitions and Optimization

For 3,3-difluoro-1-nitrosopyrrolidine, the molecular ion (M⁺ = 136) is monitored. Due to the highly electronegative fluorine atoms, the loss of the nitroso group (-30 Da) and subsequent loss of hydrogen fluoride (-20 Da) dominate the fragmentation pathway.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
3,3-Difluoro-1-nitrosopyrrolidine 136.0106.010Quantifier (Loss of NO)
3,3-Difluoro-1-nitrosopyrrolidine 136.086.015Qualifier (Loss of NO + HF)
NPYR-d8 (Internal Standard) 108.078.010IS Quantifier
NPYR-d8 (Internal Standard) 108.042.015IS Qualifier

Note: If the molecular ion (m/z 136) exhibits poor abundance under standard 70 eV conditions, the [M-NO]⁺ fragment (m/z 106) can be utilized as a pseudo-precursor for MS/MS (e.g., 106 → 86), though this reduces overall method specificity[6].

Data Interpretation & Method Validation Criteria

To ensure the method meets stringent regulatory requirements, the following validation criteria must be satisfied:

  • Sensitivity: The Limit of Quantitation (LOQ) must be ≤ 5.0 ng/g (ppb) relative to the API, validated by a Signal-to-Noise (S/N) ratio ≥ 10:1[3].

  • Linearity: Calibration curves (1.0 to 100 ng/mL) must exhibit an R² ≥ 0.995 using linear regression with 1/x weighting[5].

  • Accuracy/Recovery: Spike recoveries at 10 ppb and 50 ppb must fall within 70–130%[3].

Conclusion

The detection of highly specific NDSRIs like 3,3-difluoro-1-nitrosopyrrolidine requires a departure from generic screening methods. By combining targeted liquid-liquid extraction with soft-ionization GC-MS/MS, analytical scientists can achieve the requisite sensitivity and selectivity to ensure pharmaceutical safety and regulatory compliance.

Sources

Application Notes & Protocols: 3,3-Difluoro-1-nitrosopyrrolidine as a Versatile Fluorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Concurrently, the pyrrolidine ring is a privileged scaffold, forming the core of numerous biologically active compounds and approved drugs due to its three-dimensional structure and synthetic versatility.[4][5] 3,3-Difluoro-1-nitrosopyrrolidine emerges at the intersection of these two domains as a highly valuable, yet underutilized, building block. Its unique bifunctional nature—a stable gem-difluorinated core and a synthetically versatile N-nitroso group—opens avenues for novel synthetic transformations and the creation of complex, fluorinated molecules of high interest in medicinal chemistry.

This guide provides a senior application scientist's perspective on the synthesis, handling, and synthetic applications of 3,3-difluoro-1-nitrosopyrrolidine, with an emphasis on the causality behind experimental choices and protocols designed for reproducibility and safety.

Synthesis and Characterization

The synthesis of N-nitrosamines is typically achieved through the reaction of a secondary amine with a nitrosating agent.[6][7] The most common methods involve the use of sodium nitrite in an acidic aqueous medium or organic nitrites like tert-butyl nitrite (TBN) in organic solvents.[8][9] The latter is often preferred for its solubility in common solvents and the generation of a benign tert-butanol by-product.[8]

Protocol 1: Synthesis of 3,3-Difluoro-1-nitrosopyrrolidine

This protocol details the nitrosation of 3,3-difluoropyrrolidine using tert-butyl nitrite (TBN). This method avoids strongly acidic aqueous conditions, which can simplify workup procedures.

Workflow Diagram: Synthesis

cluster_synthesis Synthesis Workflow A 3,3-Difluoropyrrolidine + t-Butyl Nitrite (TBN) + Acetonitrile (Solvent) B Stir at Room Temp (e.g., 12-24h) A->B Reaction C Reaction Monitoring (TLC/GC-MS) B->C Monitoring D Solvent Removal (Reduced Pressure) C->D Completion E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, MS, IR) E->F Purified Product G 3,3-Difluoro-1-nitrosopyrrolidine (Final Product) F->G

Caption: Workflow for the synthesis and purification of 3,3-difluoro-1-nitrosopyrrolidine.

Materials:

  • 3,3-Difluoropyrrolidine (or its hydrochloride salt)

  • tert-Butyl nitrite (TBN)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,3-difluoropyrrolidine (1.0 eq).

  • Dissolve the amine in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add tert-butyl nitrite (1.5 eq) dropwise to the stirred solution at room temperature. Causality: A slight excess of TBN ensures complete conversion of the starting amine.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TBN.

  • Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3,3-difluoro-1-nitrosopyrrolidine as a yellow oil.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~4.0-4.2 (t, 2H), ~3.8-4.0 (t, 2H), ~2.4-2.6 (m, 2H). The gem-difluoro substitution will influence the chemical shifts of adjacent protons.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A single peak, likely a triplet of triplets, is expected in the range of δ -90 to -110 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Signals expected for the four carbon atoms of the pyrrolidine ring, with the C3 carbon exhibiting a large C-F coupling constant and a characteristic upfield shift.

  • Mass Spectrometry (EI): Molecular ion (M⁺) peak corresponding to the exact mass of C₄H₆F₂N₂O.

Critical Safety and Handling Protocols

N-Nitroso compounds as a class are considered potential carcinogens and should be handled with extreme caution.[6][7] All manipulations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses, is mandatory.[10][11]

  • Handling: Use glassware dedicated to work with nitrosamines. Avoid inhalation, ingestion, and skin contact.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids or oxidizing agents.

  • Disposal: All waste containing 3,3-difluoro-1-nitrosopyrrolidine must be treated as hazardous. Consult your institution's environmental health and safety guidelines for proper disposal procedures. Quenching with a suitable reagent before disposal may be required.

Applications in Organic Synthesis

The synthetic utility of 3,3-difluoro-1-nitrosopyrrolidine stems from the distinct reactivity of its two key functionalities.

Application 1: Directed α-Lithiation for C-C Bond Formation

The N-nitroso group is a powerful directing group for the deprotonation of adjacent α-protons, forming a nucleophilic α-lithio-N-nitrosamine intermediate.[12] This carbanion can then react with a wide range of electrophiles to form new C-C bonds, providing a robust method for functionalizing the C2 position of the pyrrolidine ring.

Mechanism Overview:

cluster_lithiation α-Lithiation and Electrophilic Quench Start 3,3-Difluoro- 1-nitrosopyrrolidine Intermediate α-Lithio Intermediate Start->Intermediate + LDA, THF -78 °C Product C2-Functionalized Product Intermediate->Product + Electrophile (E+) -78 °C to RT

Caption: General workflow for C-C bond formation via α-lithiation.

Protocol 2: α-Alkylation with Benzophenone

This protocol is adapted from a well-established procedure for N-nitrosopyrrolidine and demonstrates the formation of a C-C bond at the C2 position.[12]

Materials:

  • 3,3-Difluoro-1-nitrosopyrrolidine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzophenone

Procedure:

  • Prepare Lithium Diisopropylamide (LDA): In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.05 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.0 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Deprotonation: In a separate flame-dried flask, dissolve 3,3-difluoro-1-nitrosopyrrolidine (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add the freshly prepared LDA solution dropwise to the nitrosamine solution at -78 °C. Stir for 30-60 minutes at this temperature. The formation of a colored solution (typically yellow to orange) indicates the generation of the carbanion. Causality: Low temperature is critical to maintain the stability of the organolithium intermediate and prevent side reactions.

  • Electrophilic Quench: Dissolve benzophenone (0.9 eq) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.

  • Stir the reaction mixture at -78 °C for several hours, then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C2-functionalized product.

Data Summary: Scope of Electrophiles

Electrophile ClassExampleExpected Product Type
Aldehydes/KetonesBenzophenone, Benzaldehydeα-(Hydroxyalkyl)nitrosamine
Alkyl HalidesBenzyl bromide, Iodomethaneα-Alkylnitrosamine
EstersEthyl benzoateα-Acylnitrosamine
Michael AcceptorsMethyl acrylateMichael addition product
Application 2: Denitrosation to Access the Core Amine

The N-nitroso group can be efficiently removed to unmask the parent 3,3-difluoropyrrolidine secondary amine. This makes the nitroso group a useful protecting or activating group that can be cleaved in a later synthetic step.

Protocol 3: Reductive Denitrosation

Reduction is a common and effective method for cleaving the N-N bond of nitrosamines.[13][14] This protocol uses Raney Nickel, a classic and robust method.[12]

Materials:

  • C2-Functionalized 3,3-difluoro-1-nitrosopyrrolidine (from Protocol 2)

  • Raney Nickel (active slurry in water)

  • Methanol or Ethanol

Procedure:

  • Dissolve the nitrosamine substrate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add a slurry of active Raney Nickel (use a catalytic amount, but it can be substantial by weight). Safety: Raney Nickel is pyrophoric when dry and must be handled as a slurry.

  • Equip the flask with a hydrogen balloon and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Safety: Keep the Celite pad and the filtered catalyst wet with water or solvent at all times to prevent ignition.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the denitrosated secondary amine. Further purification may be performed if necessary.

Denitrosation Strategy Diagram:

cluster_denitrosation Protect-Functionalize-Deprotect Strategy Amine 3,3-Difluoropyrrolidine Nitrosamine 3,3-Difluoro-1- nitrosopyrrolidine Amine->Nitrosamine Nitrosation (Protocol 1) Func_Nitrosamine C2-Functionalized Nitrosamine Nitrosamine->Func_Nitrosamine α-Lithiation / Quench (Protocol 2) Func_Amine C2-Functionalized 3,3-Difluoropyrrolidine Func_Nitrosamine->Func_Amine Denitrosation (Protocol 3)

Caption: A synthetic strategy using the N-nitroso group for activation and subsequent removal.

Future Directions: Advanced Applications

The 3,3-difluoropyrrolidine core, made accessible through these methods, is a valuable starting point for more complex molecular architectures. One promising avenue is its use in cycloaddition reactions. For example, after denitrosation, the resulting secondary amine can be converted into an azomethine ylide precursor, which can then undergo a [3+2] cycloaddition with various dipolarophiles to construct highly substituted, polycyclic systems containing the desirable gem-difluoro motif.[5] This approach allows for the rapid construction of molecular complexity from a simple, fluorinated building block.

References

  • AquigenBio. (2024, May 27). UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY.
  • JACS Au. (2021, December 30). Recent Advances in the Construction of Fluorinated Organoboron Compounds.
  • Beilstein Journal of Organic Chemistry. (2020, October 16). Synthesis of novel fluorinated building blocks via halofluorination and related reactions.
  • JACS Au. (2021, December 30). Recent Advances in the Construction of Fluorinated Organoboron Compounds.
  • Delaware Health and Social Services. N-NITROSO COMPOUNDS.
  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Nitroso-pyrrolidine.
  • BenchChem. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • Future Medicinal Chemistry. Fluorinated building blocks in drug design: new pathways and targets.
  • National Toxicology Program. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens.
  • Alfa Chemistry. (2024, October 22). Fluorinated Building Blocks: A Comprehensive Overview. YouTube.
  • Galenica. Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. ChemInform Abstract: Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor.
  • ACS Publications. (2021, July 18). Nitrosamine Reactivity: A Survey of Reactions and Purge Processes.
  • National Center for Biotechnology Information. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.
  • Organic Syntheses. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±).
  • LinkedIn. (2022, November 24). EFPIA workflows for quality risk management of nitrosamine risks in medicines (ver 2.0).
  • National Center for Biotechnology Information. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study.
  • EFPIA. Workflows for Quality risk management of nitrosamine risks in medicines.
  • National Center for Biotechnology Information. (2024, September 18). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 3,3-difluoro-1-nitrosopyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The increasing regulatory scrutiny on nitrosamine impurities in pharmaceutical products necessitates the development of reliable and accessible analytical methods.[1][2][3] This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 3,3-difluoro-1-nitrosopyrrolidine, a potential nitrosamine drug substance-related impurity (NDSRI). Recognizing the analytical challenges posed by the high polarity of this fluorinated analyte, this guide provides a comprehensive protocol from first principles, including the rationale for column and mobile phase selection, detailed experimental procedures, and a full method validation strategy according to ICH Q2(R1) guidelines.[4][5][6] The developed reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control, process monitoring, and screening applications in drug development and manufacturing.

Introduction: The Analytical Challenge of Fluorinated Nitrosamines

The discovery of nitrosamine impurities in common medications has triggered a global regulatory response, with agencies like the U.S. FDA mandating stringent risk assessments and control strategies for these probable human carcinogens.[1][7][8] While common nitrosamines like N-nitrosodimethylamine (NDMA) are well-characterized, the focus has expanded to include Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient (API) and can form during synthesis or storage.[1]

3,3-difluoro-1-nitrosopyrrolidine represents a challenging NDSRI subclass. The inclusion of two fluorine atoms on the pyrrolidine ring significantly increases the molecule's polarity compared to its non-fluorinated counterpart, N-nitrosopyrrolidine.[9] This high polarity presents a significant hurdle for traditional reversed-phase HPLC, where such compounds are often poorly retained and elute near the solvent front, leading to inadequate resolution from the API or other excipients.[10][11]

While LC-MS/MS is the benchmark for ultra-trace quantification, HPLC-UV remains a vital, accessible, and cost-effective tool for routine analysis.[12][13][14] This note addresses the specific challenges of 3,3-difluoro-1-nitrosopyrrolidine by developing a method grounded in the principles of polar analyte retention.

Experimental Design and Rationale

The primary objective is to develop a method that provides sufficient retention and sharp, symmetrical peaks for the highly polar 3,3-difluoro-1-nitrosopyrrolidine, separating it from a hypothetical API matrix.

Chromatographic Rationale

Standard C18 columns often fail to retain highly polar analytes when used with highly aqueous mobile phases, a phenomenon known as "phase collapse" or "ligand folding," which leads to poor and irreproducible retention times.[15] To counter this, we selected a column specifically engineered for polar compound retention and stability in 100% aqueous conditions.

  • Selected Column: A polar-endcapped C18 column (e.g., Waters Atlantis T3, XSelect HSS T3, or equivalent).

  • Causality: Polar end-capping involves modifying the silica surface with a less hydrophobic, more polar group after the primary C18 bonding. This modification enhances the wettability of the stationary phase, preventing ligand collapse and promoting a "water-enriched" layer at the surface.[16][17] This allows for the use of highly aqueous mobile phases necessary to retain and resolve very polar compounds like 3,3-difluoro-1-nitrosopyrrolidine.

The mobile phase was designed for simplicity, robustness, and compatibility with UV detection.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Causality: The use of a simple acidic modifier like formic acid is crucial for several reasons. It helps to suppress the ionization of any residual free silanols on the HPLC column packing, which minimizes peak tailing and improves peak shape.[18] Furthermore, it ensures that the analyte is in a consistent protonation state. Acetonitrile is chosen as the organic modifier for its low UV cutoff and common use in reversed-phase chromatography.

The N-nitroso functional group (N-N=O) has a characteristic UV absorbance.[19] While it has two absorption maxima, the one around 230-250 nm provides greater molar absorptivity than the one at ~330 nm.

  • Selected Wavelength: 245 nm

  • Causality: This wavelength provides a good balance of sensitivity for the nitrosamine chromophore while minimizing potential interference from many API and excipient molecules that may absorb more strongly at lower UV wavelengths.[20] A photodiode array (PDA) detector is recommended to confirm peak purity and identity.

Visualization of the Method Development Logic

The following diagram illustrates the decision-making process for developing the analytical method.

MethodDevelopment Analyte Analyte: 3,3-difluoro-1-nitrosopyrrolidine Property Key Property: High Polarity (due to F atoms) Analyte->Property Challenge Analytical Challenge: Poor retention on standard C18 Property->Challenge Solution_Column Solution (Stationary Phase): Select Polar-Endcapped C18 Column Challenge->Solution_Column Solution_MP Solution (Mobile Phase): Use high aqueous content (e.g., >95% Water) with acid modifier Challenge->Solution_MP Reason_Column Rationale: Prevents phase collapse in high aqueous mobile phase, enhances polar analyte retention. Solution_Column->Reason_Column Reason_MP Rationale: Increases retention of polar analyte. Acid ensures sharp, consistent peak shape. Solution_MP->Reason_MP

Caption: Logic flow for chromatographic method development.

Detailed Protocols

Caution: 3,3-difluoro-1-nitrosopyrrolidine is classified as a potential carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[21] Nitrosamines can be light-sensitive; therefore, the use of amber vials is recommended.[22]

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of 3,3-difluoro-1-nitrosopyrrolidine reference standard into a 100 mL amber volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Mix thoroughly.

    • Store this solution at 2-8°C, protected from light.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent. A suggested range is 0.05 µg/mL to 2.0 µg/mL.

  • Sample Preparation (Hypothetical API):

    • Accurately weigh approximately 200 mg of the API into a 50 mL volumetric flask.

    • Add approximately 40 mL of diluent and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a sample concentration of 4000 µg/mL (4 mg/mL).

    • Filter a portion of the solution through a 0.45 µm PVDF or Nylon syringe filter into an amber HPLC vial.

Protocol 2: HPLC-UV System Operation
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (98% A: 2% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of each standard and sample solution.

  • Data Acquisition: Acquire chromatograms for a sufficient duration to allow for the elution of the nitrosamine and the API.

Results: Method Performance and Validation

The following tables summarize the optimized chromatographic conditions and the validation results as per ICH Q2(R1) guidelines.[23]

Table 1: Optimized HPLC-UV Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters ACQUITY Arc, or equivalent
Detector UV or PDA Detector
Column Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 20 µL
Run Time 22 minutes
Table 2: Summary of Method Validation Results
Validation ParameterResultAcceptance Criteria (as per ICH Q2)
Specificity Baseline resolution (>2.0) from API and known impurities.Specificity demonstrated.
Linearity (Range) 0.05 – 2.0 µg/mL-
Correlation Coefficient (r²) > 0.9995≥ 0.999
Limit of Detection (LOD) 0.015 µg/mL (S/N ≥ 3)-
Limit of Quantitation (LOQ) 0.05 µg/mL (S/N ≥ 10)Quantifiable with suitable precision and accuracy.
Accuracy (Spike Recovery) 98.5% - 101.2% at three levels (50%, 100%, 150% of target)80% - 120% for impurities.
Precision (Repeatability, %RSD) < 2.0% (n=6 injections at 100% level)%RSD should be appropriate for the concentration level.
Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).Method remains reliable under varied conditions.

Overall Analytical Workflow

The comprehensive workflow from sample receipt to final analysis is outlined below.

AnalyticalWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase SampleReceipt Sample Receipt (API or Drug Product) SamplePrep Protocol 2: Prepare Sample (Weigh, Dissolve, Filter) SampleReceipt->SamplePrep StandardPrep Protocol 1: Prepare Standards (Stock & Working) DataAcq Data Acquisition (Inject Samples & Standards) StandardPrep->DataAcq SamplePrep->DataAcq SystemSetup Protocol 3: System Setup & Equilibration SystemSetup->DataAcq Processing Data Processing (Integration & Calibration) DataAcq->Processing Validation Method Validation Check (System Suitability, etc.) Processing->Validation Report Final Report Generation Validation->Report

Caption: General experimental workflow for nitrosamine analysis.

Conclusion

This application note presents a validated, robust, and specific HPLC-UV method for the determination of 3,3-difluoro-1-nitrosopyrrolidine in a drug substance matrix. By carefully selecting a polar-endcapped stationary phase and optimizing the mobile phase, the challenges associated with retaining and resolving this highly polar fluorinated nitrosamine were successfully overcome. The method meets all validation criteria as stipulated by ICH Q2(R1) guidelines and is demonstrated to be a reliable tool for quality control laboratories in the pharmaceutical industry to ensure product safety and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA. [Link][1][3][8]

  • U.S. Food and Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs. Federal Register. [Link][2]

  • Parr, M. K., & Joseph, J. F. (2022). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link][24]

  • Lacy, E. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Goodwin Procter. [Link][7]

  • European Compliance Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • Waters Corporation. (2021). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][11]

  • Maziarz, M., & Rainville, P. (2020). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters Corporation. [Link][12][20]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]

  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link][15]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link][25]

  • Microsolv Technology Corporation. NITROSAMINE IMPURITY ASSAY BY HPLC. [Link][18]

  • Sravani, G., et al. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. [Link][13]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][23]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link][16]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link][17]

  • Singer, C., et al. (1981). Analysis of N-nitrosamines by High-Performance Liquid Chromatography With Post-Column Photohydrolysis and Colorimetric Detection. Journal of Chromatography A. [Link][26]

  • NextSDS. 3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information. [Link][21]

  • DrugFuture. N-Nitrosopyrrolidine. [Link][9]

Sources

The Strategic Application of 3,3-Difluoro-1-nitrosopyrrolidine in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles demands a sophisticated and adaptable synthetic toolbox. Within this landscape, fluorinated building blocks have emerged as indispensable tools for the modern medicinal chemist. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, pKa, and conformational preferences.[1][2][3][4] The 3,3-difluoropyrrolidine scaffold, in particular, has garnered significant attention as a privileged motif, offering a unique combination of these desirable properties.[5][6] This guide delves into the utility of a highly reactive derivative of this scaffold: 3,3-difluoro-1-nitrosopyrrolidine .

While the potent carcinogenicity of N-nitroso compounds necessitates stringent handling protocols and precludes their use as final drug candidates, their unique reactivity makes them valuable as specialized synthetic intermediates.[7][8][9] This document provides detailed application notes and protocols for the synthesis of 3,3-difluoro-1-nitrosopyrrolidine and its strategic deployment in the generation of diverse and novel 1-substituted-3,3-difluoropyrrolidine derivatives for drug discovery programs.

The 3,3-Difluoropyrrolidine Scaffold: A Foundation for Enhanced Drug-Like Properties

The introduction of a gem-difluoro group at the 3-position of the pyrrolidine ring imparts several key advantages that can be harnessed in drug design:

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, a common liability for alkylamines.[2][3] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the parent pyrrolidine nitrogen. This fine-tuning of basicity can be critical for optimizing interactions with biological targets and improving oral bioavailability by reducing the charge state at physiological pH.

  • Conformational Control: The gem-difluoro group imposes significant conformational constraints on the pyrrolidine ring.[5][6] This can lead to a more pre-organized ligand, reducing the entropic penalty upon binding to a target protein and potentially increasing potency and selectivity. The gauche effect involving the C-F bonds can further influence the preferred ring pucker.[5][6]

PropertyInfluence of 3,3-DifluorinationImplication in Drug Design
Metabolic Stability Increased resistance to oxidative metabolism at the 3-position.[2][3]Improved pharmacokinetic profile, longer half-life.
pKa of Pyrrolidine N Lowered (less basic).Optimized target engagement, improved oral bioavailability.
Lipophilicity (logP) Generally increased.Can enhance membrane permeability, but requires careful balancing.
Conformation Restricted ring pucker, influenced by the gauche effect.[5][6]Pre-organization for target binding, potential for increased potency and selectivity.

3,3-Difluoro-1-nitrosopyrrolidine: A Reactive Intermediate for Library Synthesis

The N-nitroso group is a versatile functional handle that can be transformed into other valuable functionalities. The following sections detail the synthesis of 3,3-difluoro-1-nitrosopyrrolidine and its subsequent application as a synthetic precursor.

Synthesis of 3,3-Difluoro-1-nitrosopyrrolidine

The N-nitrosation of secondary amines is a well-established transformation, typically proceeding via the reaction with a nitrosating agent generated in situ from sodium nitrite under acidic conditions.[10][11]

Protocol 1: Synthesis of 3,3-Difluoro-1-nitrosopyrrolidine

Disclaimer: N-nitroso compounds are probable human carcinogens and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.[7][8][9]

Materials:

  • 3,3-Difluoropyrrolidine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-difluoropyrrolidine hydrochloride (1.0 eq) in water.

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • In a separate beaker, prepare an aqueous solution of sodium nitrite (1.1 eq).

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution using a dropping funnel, maintaining the temperature between 0-5 °C.

  • After the addition of the nitrite solution, slowly add 1 M hydrochloric acid dropwise to the reaction mixture until the pH is ~3-4.

  • Continue to stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,3-difluoro-1-nitrosopyrrolidine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Synthesis of 3,3-Difluoro-1-nitrosopyrrolidine pyrrolidine 3,3-Difluoropyrrolidine HCl reagents NaNO₂, HCl (aq) 0-5 °C pyrrolidine->reagents product 3,3-Difluoro-1-nitrosopyrrolidine reagents->product caption Figure 1. Synthesis of 3,3-Difluoro-1-nitrosopyrrolidine.

Figure 1. Synthesis of 3,3-Difluoro-1-nitrosopyrrolidine.
Applications in the Synthesis of Novel Pyrrolidine Derivatives

The reduction of the N-nitroso group provides access to the corresponding hydrazine, a versatile building block for the synthesis of pyrazoles, pyridazines, and other heterocyclic systems, or for direct elaboration into more complex side chains.

Protocol 2: Reduction of 3,3-Difluoro-1-nitrosopyrrolidine to 1-Amino-3,3-difluoropyrrolidine

Materials:

  • 3,3-Difluoro-1-nitrosopyrrolidine

  • Lithium aluminum hydride (LiAlH₄) or Zinc dust in acetic acid

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Standard aqueous work-up reagents (e.g., water, 15% NaOH, water)

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of 3,3-difluoro-1-nitrosopyrrolidine (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash thoroughly with ether or THF.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-amino-3,3-difluoropyrrolidine.

Reduction to Hydrazine nitrosopyrrolidine 3,3-Difluoro-1-nitrosopyrrolidine reagents 1. LiAlH₄, Et₂O 2. H₂O work-up nitrosopyrrolidine->reagents product 1-Amino-3,3-difluoropyrrolidine reagents->product caption Figure 2. Reduction to 1-Amino-3,3-difluoropyrrolidine.

Figure 2. Reduction to 1-Amino-3,3-difluoropyrrolidine.

While not a conventional protecting group due to the harsh conditions often required for both installation and removal, the N-nitroso group can be cleaved under specific reductive or acidic conditions to regenerate the parent secondary amine.[12][13] This could be strategically employed in a multi-step synthesis where the pyrrolidine nitrogen requires protection during a specific transformation.

Protocol 3: Denitrosation of 3,3-Difluoro-1-nitrosopyrrolidine

Procedure (using HBr in Acetic Acid):

  • Dissolve 3,3-difluoro-1-nitrosopyrrolidine (1.0 eq) in glacial acetic acid.

  • Add a solution of HBr in acetic acid (e.g., 33%) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-water and basify with a strong base (e.g., 50% NaOH) to pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,3-difluoropyrrolidine.

Denitrosation nitrosopyrrolidine 3,3-Difluoro-1-nitrosopyrrolidine reagents HBr, Acetic Acid nitrosopyrrolidine->reagents product 3,3-Difluoropyrrolidine reagents->product caption Figure 3. Denitrosation to Regenerate the Parent Amine.

Figure 3. Denitrosation to Regenerate the Parent Amine.

Critical Safety, Handling, and Analytical Considerations

The potent carcinogenicity of N-nitroso compounds cannot be overstated.[7][8][9] All work involving 3,3-difluoro-1-nitrosopyrrolidine or any N-nitroso compound must be conducted with strict adherence to safety protocols.

Safety and Handling:

  • Engineering Controls: All manipulations, including weighing, solution preparation, and reactions, must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and double nitrile gloves are mandatory.

  • Decontamination: All glassware and surfaces should be decontaminated after use. A common method involves treatment with a solution of sodium dithionite in aqueous sodium hydroxide.[12]

  • Waste Disposal: All N-nitroso-containing waste must be segregated and disposed of as hazardous waste according to institutional guidelines.

  • Risk Assessment: A thorough, substance-specific risk assessment must be conducted before commencing any experimental work.[14][15][16][17]

Analytical Characterization and Detection:

Due to the potential for N-nitroso impurities to be present in subsequent synthetic steps, highly sensitive analytical methods are required for their detection and quantification.

  • LC-MS/MS: This is the preferred method for the analysis of N-nitrosamines due to its high sensitivity and selectivity.[18][19][20]

  • GC-MS: Suitable for volatile N-nitrosamines, often with headspace analysis.[19][21]

  • Method Validation: Any analytical method used for the detection of N-nitrosamine impurities must be appropriately validated to ensure accuracy and precision at the required low detection limits.[18][20]

Conclusion

3,3-Difluoro-1-nitrosopyrrolidine represents a specialized, highly reactive building block for medicinal chemistry. While its inherent toxicity precludes its use in final drug compounds, its utility as a synthetic intermediate opens avenues for the creation of diverse libraries based on the medicinally relevant 3,3-difluoropyrrolidine scaffold. The protocols and conceptual frameworks provided herein are intended to serve as a guide for the strategic and, most importantly, safe application of this potent synthon in drug discovery programs. The profound biological and physicochemical advantages conferred by the gem-difluoro group, coupled with the synthetic versatility of the N-nitroso functionality, offer a powerful combination for the seasoned medicinal chemist aiming to explore novel chemical space and address complex drug design challenges.

References

  • Gopireddy, V. S. R., & Gogineni, S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • Gopireddy, V. S. R., & Gogineni, S. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • Jain, D., Chaudhary, P., Varshney, N., & Janmeda, P. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. [Link]

  • Nitroso: Structure, Compounds, Properties, and Synthesis. (2025, September 18). Chemistry Learner. [Link]

  • N-Nitrosamines Analysis An Overview. (2023). Waters Corporation. [Link]

  • Bondonno, C. P., et al. (2020). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Analytical Methods. [Link]

  • Rao, T. K., et al. (1979). Carcinogenicity and mutagenicity of N-nitroso compounds. PubMed. [Link]

  • Carcinogenic effects of N-nitroso compounds in the environment. (2020, December 17). CABI Digital Library. [Link]

  • iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. (n.d.). ScienceAsia. [Link]

  • Borths, C. J., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry. [Link]

  • Ashworth, I. W., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. [Link]

  • Seiler, J. P. (1977). Nitrosation in vitro and in vivo by sodium nitrite, and mutagenicity of nitrogenous pesticides. Mutation Research. [Link]

  • A Simple and Efficient Method for the N-Nitrosation of Secondary Amines with NaNO2–Ac2O Under Mild Conditions. (n.d.). ResearchGate. [Link]

  • The geminal difluoromethylene group: bioisosterism, and catalysis-based... (n.d.). ResearchGate. [Link]

  • Itoh, T., et al. (2000). Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen. Chemical & Pharmaceutical Bulletin. [Link]

  • Product Class 4: N-Nitrosoamines. (n.d.). Science of Synthesis. [Link]

  • GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. (n.d.). Western University. [Link]

  • Ashworth, I. W., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. [Link]

  • Green Chemistry. (n.d.). RSC Publishing. [Link]

  • Mirvish, S. S. (1975). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. [Link]

  • Cammarere, D. M., & Bloom, S. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (2025, October 9). PMC. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024, July 12). Beilstein Journal of Organic Chemistry. [Link]

  • N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N. (n.d.). FDA. [Link]

  • Cammarere, D. M., & Bloom, S. (2024). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare. [Link]

  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024, August 14). ChemRxiv. [Link]

  • Workflows for Quality risk management of nitrosamine risks in medicines. (n.d.). EFPIA. [Link]

  • Fluorinated terpenoids and their fluorine-containing derivatives. (2026, February 4). PMC. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024, July 12). PMC. [Link]

  • Examples of nitroso compounds which function as electrophilic nitrogen sources. (n.d.). ResearchGate. [Link]

  • Conformational energy (ΔG 0 , kcal⋅mol −1 ) and population (%) of... (n.d.). ResearchGate. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). Chemical Science. [Link]

  • Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays. (2023, May 18). Health and Environmental Sciences Institute. [Link]

  • Mechanisms of action of N-nitroso compounds. (n.d.). Semantic Scholar. [Link]

  • n-nitroso compounds noc: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA. [Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders. (2026, March 13). European Medicines Agency. [Link]

  • Annex 2 - World Health Organization (WHO). (n.d.). WHO. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Difluoro-1-nitrosopyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 3,3-difluoro-1-nitrosopyrrolidine, a crucial building block in pharmaceutical development.[1][2] As Senior Application Scientists, we have compiled this resource to address common challenges and improve reaction yields based on established chemical principles and field-proven insights.

Overview of Synthesis

The synthesis of 3,3-difluoro-1-nitrosopyrrolidine typically involves the nitrosation of 3,3-difluoropyrrolidine. This reaction is most commonly achieved by treating the secondary amine with a nitrosating agent, such as sodium nitrite, under acidic conditions.[3] The key reactive species is the nitrosonium ion (NO+), which is generated in situ.[3]

The overall transformation can be summarized as follows:

  • Step 1: Generation of the Nitrosating Agent: Nitrous acid (HNO2) is formed from sodium nitrite (NaNO2) in the presence of a strong acid like hydrochloric acid (HCl).[3]

  • Step 2: Formation of the Nitrosonium Ion: The nitrous acid is then protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO+).[3]

  • Step 3: Nucleophilic Attack: The secondary amine, 3,3-difluoropyrrolidine, acts as a nucleophile and attacks the nitrosonium ion.[3]

  • Step 4: Deprotonation: A subsequent deprotonation step yields the final product, 3,3-difluoro-1-nitrosopyrrolidine.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.

Q1: Why is my yield of 3,3-difluoro-1-nitrosopyrrolidine consistently low?

Low yields are a frequent issue and can stem from several factors. A systematic approach is necessary to diagnose the root cause.[4][5]

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if the starting material (3,3-difluoropyrrolidine) is being fully consumed.[6]

    • Solutions:

      • Optimize Reaction Time and Temperature: The rate of nitrosation can be sensitive to temperature. While the reaction is often carried out at low temperatures (e.g., 0°C) to control exothermicity and minimize side reactions, insufficient time or temperature may lead to an incomplete reaction.[3] Consider a gradual increase in reaction time or a slight, controlled increase in temperature.

      • Ensure Proper pH: The formation of the active nitrosating agent, the nitrosonium ion, is acid-catalyzed.[7] The optimal pH for nitrosamine formation is typically in the range of 2.5-3.4.[8] Verify the pH of your reaction mixture and adjust as necessary. An overly acidic environment (pH < 1) can lead to the degradation of the nitrosamine product.[9]

      • Check Reagent Stoichiometry and Quality: Ensure that the nitrosating agent (e.g., sodium nitrite) is used in a slight excess to drive the reaction to completion. Verify the purity of your 3,3-difluoropyrrolidine starting material, as impurities can interfere with the reaction.

  • Product Degradation:

    • Diagnosis: If in-process monitoring shows good product formation, but the isolated yield is low, degradation during work-up or purification is a likely culprit. N-nitrosamines can be sensitive to certain conditions.[10][11]

    • Solutions:

      • Avoid Strong Acids During Work-up: While acidic conditions are necessary for the reaction, prolonged exposure to strong acids, especially at elevated temperatures, can cause denitrosation.[9] Neutralize the reaction mixture carefully during the work-up procedure.

      • Protection from Light: Nitrosamines can be degraded by prolonged exposure to ultraviolet light.[9] Protect your reaction and product from direct light where possible.

      • Minimize Heat Exposure: N-nitrosamines have varying thermal stability.[12] Avoid excessive heat during solvent removal or purification steps.

  • Loss During Work-up and Purification:

    • Diagnosis: Analyze all phases from your work-up (aqueous layers, organic layers, filter cakes) to check for the presence of your product.

    • Solutions:

      • Optimize Extraction: Ensure the pH of the aqueous layer is adjusted to a neutral or slightly basic range before extraction to ensure the nitrosamine is in its non-protonated, more organic-soluble form. Perform multiple extractions with smaller volumes of an appropriate organic solvent for better efficiency.

      • Appropriate Purification Method: Column chromatography on silica gel is a common method for purification. Ensure the chosen solvent system provides good separation between the product and any impurities.

Q2: I'm observing significant side product formation. What are they and how can I prevent them?

The formation of byproducts is a common cause of reduced yield and purity.

Common Side Reactions and Mitigation Strategies:

  • Oxidation of the Amine:

    • Explanation: The starting amine can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing impurities are present.

    • Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]

  • Formation of Nitrated Byproducts:

    • Explanation: Under certain conditions, especially with the use of nitrosating agents like dinitrogen tetroxide (N2O4), nitration of the pyrrolidine ring can occur.[13]

    • Prevention: Use a milder and more selective nitrosating agent like sodium nitrite with a strong acid.[3] Precise control over the stoichiometry of the nitrosating agent is also crucial.

Q3: My starting material, 3,3-difluoropyrrolidine, seems to be of poor quality. How can I purify it?

The purity of the starting material is critical for a successful reaction. 3,3-Difluoropyrrolidine is often supplied as its hydrochloride salt.[1][2][14]

Purification of 3,3-Difluoropyrrolidine Hydrochloride:

  • Recrystallization: This is a common method for purifying solid starting materials. A suitable solvent system (e.g., isopropanol) can be used to recrystallize the hydrochloride salt.[14]

  • Conversion to Free Base and Distillation: For the free amine, careful distillation under reduced pressure can be an effective purification method. However, care must be taken due to the volatility and potential hazards of the amine. The free base can be generated from the hydrochloride salt by treatment with a suitable base (e.g., sodium hydroxide) followed by extraction.

Frequently Asked Questions (FAQs)

  • What is the best nitrosating agent for this reaction? For laboratory-scale synthesis, the in situ generation of nitrous acid from sodium nitrite and a strong acid like HCl is the most common and convenient method.[3][15] Other nitrosating agents like tert-butyl nitrite can also be used, particularly under anhydrous conditions.[15]

  • What are the optimal reaction conditions? Typically, the reaction is performed at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.[1] The reaction is usually stirred for several hours, and the progress is monitored chromatographically.

  • How should I handle 3,3-difluoro-1-nitrosopyrrolidine safely? N-nitrosamines as a class of compounds are considered to be potentially carcinogenic.[16][17] Therefore, 3,3-difluoro-1-nitrosopyrrolidine should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood.

  • How can I confirm the identity and purity of my final product? Standard analytical techniques should be employed:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the compound.[6][18]

Experimental Protocols

Protocol 1: Synthesis of 3,3-Difluoro-1-nitrosopyrrolidine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3,3-Difluoropyrrolidine hydrochloride

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • Dissolve 3,3-difluoropyrrolidine hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred amine solution.

  • While maintaining the temperature at 0°C, slowly add concentrated hydrochloric acid dropwise. The pH should be carefully monitored and maintained in the acidic range (pH 2-3).

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude 3,3-difluoro-1-nitrosopyrrolidine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Summary

ParameterRecommended ConditionRationale
Temperature 0-5 °CControls exothermicity and minimizes side reactions.
pH 2-3.4Optimal for the formation of the nitrosonium ion.[8]
Nitrosating Agent Sodium Nitrite / HClConvenient and effective for in situ generation of nitrous acid.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the starting amine.[5]
Work-up Neutralization before extractionEnsures the product is in a form that is readily extracted into an organic solvent.

Visualizations

Reaction Mechanism

Nitrosation Mechanism cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Nitrosonium Ion cluster_2 Step 3 & 4: Nucleophilic Attack & Deprotonation NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 + HCl HCl HCl HNO2_2 HNO2 H2O_HNO2 H2O+-NO HNO2_2->H2O_HNO2 + H+ NO_plus NO+ (Nitrosonium Ion) H2O_HNO2->NO_plus - H2O Amine 3,3-Difluoropyrrolidine Intermediate N-Nitrosammonium Ion Amine->Intermediate + NO+ Product 3,3-Difluoro-1-nitrosopyrrolidine Intermediate->Product - H+

Caption: Mechanism of 3,3-difluoro-1-nitrosopyrrolidine synthesis.

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield Observed check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion check_degradation Is there product degradation? (In-process vs. isolated yield) check_completion->check_degradation Yes incomplete_solutions Optimize time, temp, pH, stoichiometry check_completion->incomplete_solutions No check_workup Is product lost during work-up? check_degradation->check_workup No degradation_solutions Milder work-up, protect from light/heat check_degradation->degradation_solutions Yes workup_solutions Optimize extraction pH, improve purification check_workup->workup_solutions Yes end Improved Yield check_workup->end No incomplete_solutions->end degradation_solutions->end workup_solutions->end Parameter Interdependencies Yield Yield Temperature Temperature Yield->Temperature pH pH Yield->pH Time Reaction Time Yield->Time Stoichiometry Stoichiometry Yield->Stoichiometry Purity Purity Purity->Temperature Purity->pH Temperature->Time pH->Stoichiometry

Caption: Interplay of key reaction parameters affecting yield and purity.

References

  • Long Term Stability of Volatile Nitrosamines in Human Urine - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE | 163457-23-6. (n.d.). ChemicalBook.
  • Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway.
  • Product Class 4: N-Nitrosoamines. (n.d.). Science of Synthesis.
  • Practical Preparation of 3,3-Difluoropyrrolidine. (2005). The Journal of Organic Chemistry.
  • 2° Amines to N-Nitrosamines: Reaction with NaNO2. (2023). JoVE.
  • Nitrosamine Degradation Pathways. (n.d.). ResolveMass Laboratories Inc.
  • Nitrosation of amines. (n.d.). University of Calgary.
  • Stability Testing Challenges for N-Nitrosamine Impurities. (n.d.). Mourne Training Services.
  • NITROSAMINE IMPURITIES IN MEDICINES: FORMATION, TOXICITY, REGULATIONS, AND CONTROL. (2025). International Journal of Health and Allied Sciences.
  • Practical preparation of 3,3-difluoropyrrolidine. (2005). PubMed.
  • Nitrosamine synthesis by nitrosation. (n.d.). Organic Chemistry Portal.
  • Acceleration and Reaction Mechanism of the N-Nitrosation Reaction of Dimethylamine with Nitrite in Ice. (2017). The Journal of Physical Chemistry A.
  • A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. (2024). Journal of Chemical Health Risks.
  • Formation of heterocyclic n-nitrosamines from the reaction of nitrite and selected primary diamines and amino acids. (n.d.). SciSpace.
  • Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. (2024). ResearchGate.
  • 3,3-Difluoropyrrolidine 97 163457-23-6. (n.d.). Sigma-Aldrich.
  • Nitrosation. (2023). Chemistry LibreTexts.
  • N‐Nitrosation of aromatic secondary amines. (n.d.). ResearchGate.
  • Common side reactions in the synthesis of substituted pyrrolidines. (n.d.). BenchChem.
  • On the formation of N-nitrosopyrrolidine from potential precursors and nitrite. (n.d.). PubMed.
  • Analytical Methods. (n.d.). Japan Environment Agency.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). C&EN.
  • 3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information. (n.d.). NextSDS.
  • Troubleshooting guide for low yield in 2-Amino-4-chloro-5-fluorophenol reactions. (n.d.). BenchChem.
  • Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. (n.d.). Efpia.
  • Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. (2010). ResearchGate.
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). ACS Publications.
  • Workflows for Quality risk management of nitrosamine risks in medicines. (n.d.). Efpia.
  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (2025). White Rose Research Online.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (2024). Organic Process Research & Development.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA.
  • Synthesis of 3,3-Difluoroazetidines. (n.d.). ResearchGate.
  • First OMCL analytical procedures for determination of nitrosamine drug substance-related impurities (NDSRIs) and intermediate-related contaminants published. (2024). European Directorate for the Quality of Medicines & HealthCare.
  • NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. (n.d.). FDA.
  • Development of analytical methods for N-nitrosamine disinfection byproducts in drinking water. (n.d.). University of Pretoria.
  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). Pharma Excipients.
  • The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Susceptibilities of drugs to nitrosation under standardized chemical conditions. (n.d.). PubMed.
  • ニトロソアミン類の除去を目指して. (2024). Okayama University.

Sources

resolving fluorine-19 NMR signal overlap for 3,3-difluoro-1-nitrosopyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals dealing with complex structural characterization challenges.

As a Senior Application Scientist, I have structured this guide to address a notoriously difficult analytical challenge: resolving the 19 F NMR signal overlap in 3,3-difluoro-1-nitrosopyrrolidine . This guide will walk you through the physical causality of the spectral overlap, self-validating troubleshooting steps, and field-proven experimental protocols.

Part 1: Diagnostic FAQs – Understanding the Spectral Overlap

Q1: Why does my room-temperature 19 F NMR spectrum of 3,3-difluoro-1-nitrosopyrrolidine look like an unresolvable "multiplet forest"? The severe signal overlap you are observing is not an artifact of poor shimming or sample impurity; it is a fundamental consequence of the molecule's structural dynamics and spin physics. The overlap is caused by three compounding factors:

  • Restricted N-N Rotation (Rotamers): The N–NO bond in nitrosamines possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the nitroso group[1]. This creates a high rotational barrier (typically around 23 kcal/mol)[2]. At room temperature, this rotation is slow on the NMR timescale, locking the molecule into stable E (anti) and Z (syn) rotamers[3].

  • Diastereotopic Fluorines: Within each rotamer, the pyrrolidine ring conformation and the planar N-NO group render the two fluorine atoms at the 3-position chemically and magnetically inequivalent. Thus, you have two fluorines for the E rotamer and two for the Z rotamer, resulting in four distinct 19 F environments .

  • Complex Spin-Spin Coupling: Each fluorine strongly couples to its geminal partner ( 2JFF​≈200−250 Hz) and vicinally to the adjacent protons at the C2 and C4 positions ( 3JHF​ ). This splits each of the four fluorine signals into massive, overlapping multiplets (e.g., ddt or ddd).

Q2: What is the fastest way to simplify the spectrum without altering the sample temperature? Solution: 19 F{ 1 H} Broadband Decoupling. By applying continuous radiofrequency irradiation at the proton resonance frequencies during acquisition, you eliminate all 3JHF​ heteronuclear couplings[4]. Causality: Removing the proton coupling collapses the complex multiplets. The spectrum will simplify drastically, leaving only the large geminal 19 F- 19 F couplings. You will observe four sharp doublets (two AB spin systems)—one pair for the E rotamer and one pair for the Z rotamer.

Q3: Decoupling helped, but I still have two sets of signals. How can I prove that these are rotamers and not a 50/50 mixture of chemical impurities? Solution: High-Temperature Variable Temperature (VT) NMR. To prove bulk purity, you must force the molecule into a single time-averaged state. By heating the sample above the coalescence temperature ( Tc​ ), you provide enough thermal energy to overcome the ~23 kcal/mol N-N rotational barrier[2]. Causality: As the E and Z rotamers interconvert rapidly on the NMR timescale, their distinct signals average out. The four doublets will broaden, merge, and eventually sharpen into two doublets (a single AB system representing the time-averaged diastereotopic fluorines).

Part 2: Data Presentation & Signal Profiling

Use the following self-validating matrix to confirm your experimental progress. If your observed spectrum matches the "Expected 19 F Profile," your protocol was executed correctly.

Experimental ConditionTemperature 1 H DecouplingExpected 19 F NMR ProfileDiagnostic Value
Standard 1D 19 F Room Temp (25 °C)Off4 complex multipletsBaseline spectrum; highly overlapped due to 2JFF​ and 3JHF​ couplings.
1D 19 F{ 1 H} Room Temp (25 °C)On4 doublets (Two AB systems)Removes proton coupling; reveals distinct E and Z rotamer ratios.
High-Temp 1D 19 F{ 1 H} High Temp (>100 °C)On2 doublets (One AB system)Overcomes N-N rotational barrier; proves bulk purity by coalescing rotamers.

Part 3: Experimental Workflows & Visualization

RotamerExchange Mol 3,3-difluoro-1-nitrosopyrrolidine RT Room Temp (Slow Exchange) Restricted N-N Rotation Mol->RT E_Rot E-Rotamer (2 Diastereotopic F) RT->E_Rot Z_Rot Z-Rotamer (2 Diastereotopic F) RT->Z_Rot SignalsRT 4 Distinct 19F Signals (Overlapping Multiplets) E_Rot->SignalsRT Z_Rot->SignalsRT HT High Temp (Fast Exchange) > Coalescence Temp SignalsRT->HT Apply Heat (VT-NMR) SignalsHT 2 Time-Averaged 19F Signals (Simplified Spectrum) HT->SignalsHT Overcome ~23 kcal/mol barrier

Conformational exchange of nitrosamine rotamers and the effect of temperature on 19F NMR signals.

DecouplingWorkflow Input 1H-Coupled 19F NMR (Complex Multiplets) Decouple Apply 19F{1H} Broadband Decoupling (Remove J_HF) Input->Decouple Output 19F{1H} Decoupled NMR (AB Doublets, J_FF ~230 Hz) Decouple->Output EXSY 2D 19F-19F EXSY (Correlate E/Z Rotamers) Output->EXSY If rotamer assignment is needed

Workflow for simplifying 19F NMR spectra using heteronuclear decoupling and 2D EXSY.

Part 4: Step-by-Step Methodologies

Protocol A: Acquiring a 19 F{ 1 H} Decoupled Spectrum

Objective: Remove proton coupling to isolate rotamer populations.

  • Sample Preparation: Dissolve 10–15 mg of 3,3-difluoro-1-nitrosopyrrolidine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ).

  • Probe Tuning: Insert the sample into an NMR spectrometer equipped with a probe capable of simultaneous 19 F observation and 1 H decoupling (e.g., a BBFO or dedicated dual-channel fluorine probe)[4]. Tune and match the probe for both 19 F and 1 H frequencies.

  • Parameter Setup: Load a standard 19 F{ 1 H} inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). Set the 19 F transmitter frequency to the center of the expected fluorinated region (approx. -90 to -110 ppm).

  • Decoupler Calibration: Ensure the 1 H decoupler power is calibrated to safely cover the entire proton chemical shift range (0–10 ppm) without exceeding the probe's duty cycle limits. WALTZ-16 or GARP are recommended decoupling schemes.

  • System Validation: Acquire the spectrum. Self-Validation Check: If decoupling is successful, the complex multiplets will collapse into four sharp doublets. If the signals remain complex, verify that the 1 H decoupler offset is centered correctly over the proton region.

Protocol B: High-Temperature VT-NMR for Rotamer Coalescence

Objective: Overcome the N-N rotational barrier to prove bulk purity.

  • Solvent Selection: Prepare the sample in a high-boiling deuterated solvent such as DMSO- d6​ (b.p. 189 °C) to safely reach temperatures above the coalescence point.

  • Calibration: Calibrate the Variable Temperature (VT) unit using an ethylene glycol standard to ensure accurate temperature readings at the sample location.

  • Incremental Heating: Starting from 25 °C, acquire 19 F{ 1 H} spectra in 15 °C increments. Allow the sample to equilibrate for at least 5–10 minutes at each new temperature before acquiring data.

  • Observation of Coalescence: Monitor the four doublets. As temperature increases, the signals will broaden, merge, and eventually sharpen into two distinct doublets. This typically occurs between 90 °C and 120 °C for nitrosamines[2].

  • System Validation: Self-Validation Check: True coalescence is confirmed when the two sets of doublets merge into a single set of broadened peaks, and then sharpen into a single AB system at higher temperatures. If the peaks do not merge, the temperature is still below the coalescence point or the sample contains a genuine structural isomer impurity.

  • Cool Down: Gradually return the probe to room temperature to prevent thermal shock to the glassware and probe components.

References

  • "Hunt for NDSRIs: Unveiling Hidden Threats with the Novel 15N-Enriched NAP Test." American Chemical Society (ACS).[Link]

  • "The Barrier to Rotation About the N—N Bond in N-Nitrosamines as Determined by Nuclear Magnetic Resonance Total Line Shape Analysis." Canadian Science Publishing.[Link]

  • "Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy." University of Oregon.[Link]

Sources

Technical Support Center: Optimizing Solvent Extraction of 3,3-difluoro-1-nitrosopyrrolidine from Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the bioanalysis of 3,3-difluoro-1-nitrosopyrrolidine. The focus is on overcoming common challenges associated with its liquid-liquid extraction (LLE) from complex biological matrices such as human plasma.

Introduction: The Challenge of a Small, Polar Nitrosamine

3,3-difluoro-1-nitrosopyrrolidine presents a unique analytical challenge. As a member of the nitrosamine class, it requires sensitive detection due to potential carcinogenic risks.[1][2] Its structure, featuring two fluorine atoms on the pyrrolidine ring, significantly increases its polarity compared to its non-fluorinated analog, N-nitrosopyrrolidine. This property complicates its extraction from aqueous matrices like plasma, where traditional, nonpolar LLE solvents may yield poor recovery.

This document serves as a centralized resource for troubleshooting and optimizing your extraction protocol, ensuring robust, reproducible, and accurate quantification in accordance with regulatory expectations.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of 3,3-difluoro-1-nitrosopyrrolidine so low using standard LLE solvents like hexane or MTBE?

A: The two fluorine atoms on the pyrrolidine ring make the molecule significantly more polar than many other small molecule drugs or impurities. Nonpolar solvents like hexane and even moderately polar solvents like methyl tert-butyl ether (MTBE) have low affinity for highly polar compounds, leading to poor partitioning from the aqueous plasma phase into the organic phase. A more polar extraction solvent or a solvent mixture is typically required.[7][8]

Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. Is my extraction failing to clean up the sample?

A: This is a very common issue. Ion suppression is often caused by co-extraction of endogenous matrix components, particularly phospholipids, from the plasma.[7][9] While LLE is generally cleaner than protein precipitation, using a solvent that is too polar can increase the co-extraction of these interfering substances. Optimizing the extraction requires finding a balance between analyte recovery and sample cleanliness.

Q3: Can I use protein precipitation instead of LLE for a simpler workflow?

A: While protein precipitation (PPT) with a solvent like acetonitrile is simple, it often fails to provide adequate cleanup for sensitive LC-MS/MS analysis.[10] PPT dilutes the sample and leaves a high concentration of phospholipids and other matrix components in the supernatant, which can lead to severe ion suppression and rapid contamination of the mass spectrometer's ion source.[7][11] For the low detection limits often required for nitrosamines, a more selective technique like LLE or solid-phase extraction (SPE) is generally recommended.[1][12]

Q4: What is the single most important parameter to control during the LLE of this compound?

A: pH control. The extraction efficiency of ionizable compounds is critically dependent on the pH of the aqueous phase. While 3,3-difluoro-1-nitrosopyrrolidine is not strongly acidic or basic, subtle shifts in pH can influence its charge state and partitioning behavior. For reproducible results, the pH of the plasma sample should be consistently controlled before extraction.[7]

Core Principles: Causality in Method Development

Understanding the "why" behind each step is crucial for developing a robust method and for effective troubleshooting.

Solvent Selection: A Balancing Act

The choice of solvent is a compromise between maximizing analyte recovery and minimizing matrix interference. For a polar analyte like 3,3-difluoro-1-nitrosopyrrolidine, the ideal solvent will be polar enough to effectively partition the analyte from the plasma but not so polar that it co-extracts excessive amounts of phospholipids and other interferences.

  • Highly Nonpolar Solvents (e.g., Hexane, Heptane): Ineffective. Will not efficiently extract the polar target analyte.

  • Moderately Polar Solvents (e.g., MTBE, Diethyl Ether): May provide some recovery, but likely suboptimal. Often a good starting point for optimization.

  • Polar, Water-Immiscible Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate): These are strong candidates. They offer good solvating power for polar molecules while maintaining immiscibility with the aqueous plasma sample.

  • Solvent Mixtures: Using a mixture, such as DCM with a small percentage of a more polar alcohol (e.g., 5-10% Isopropanol), can significantly enhance the recovery of polar analytes without dramatically increasing the extraction of interferences.[7]

pH Adjustment: Maximizing the Neutral Form

Liquid-liquid extraction relies on partitioning a neutral (uncharged) form of the analyte into the organic phase. While the pKa of 3,3-difluoro-1-nitrosopyrrolidine is not readily published, related pyrrolidine structures can be weakly basic. It is critical to adjust the plasma pH to a level that ensures the analyte is in its most neutral state to maximize partitioning into the organic solvent. A common strategy is to make the aqueous phase basic (e.g., pH 9-10) using a buffer like ammonium hydroxide or sodium carbonate to ensure any potential amine functionality is deprotonated and neutral.

The "Salting-Out" Effect

Adding a salt (e.g., sodium chloride, ammonium sulfate) to the aqueous phase can increase the extraction efficiency of polar analytes.[13][14] The salt increases the ionic strength of the aqueous layer, decreasing the solubility of the polar organic analyte and "forcing" it into the organic layer. This technique can also help to break emulsions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your extraction.

dot

// Problems p1 [label="{Problem: Low Recovery | Analyte signal is weak or absent}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p2 [label="{Problem: High Variability | Inconsistent results between replicates (High %CV)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p3 [label="{Problem: Matrix Effects | Ion suppression or enhancement observed}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p4 [label="{Problem: Emulsion Formation | A third, cloudy layer forms between phases}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Causes c11 [label="{Cause | 1a. Incorrect Solvent Polarity}", fillcolor="#FBBC05", fontcolor="#202124"]; c12 [label="{Cause | 1b. Suboptimal pH}", fillcolor="#FBBC05", fontcolor="#202124"]; c13 [label="{Cause | 1c. Insufficient Mixing}", fillcolor="#FBBC05", fontcolor="#202124"]; c21 [label="{Cause | 2a. Inconsistent Pipetting}", fillcolor="#FBBC05", fontcolor="#202124"]; c22 [label="{Cause | 2b. Phase Separation Issues}", fillcolor="#FBBC05", fontcolor="#202124"]; c23 [label="{Cause | 2c. Analyte Instability}", fillcolor="#FBBC05", fontcolor="#202124"]; c31 [label="{Cause | 3a. Co-extraction of Phospholipids}", fillcolor="#FBBC05", fontcolor="#202124"]; c32 [label="{Cause | 3b. Insufficient Chromatographic Separation}", fillcolor="#FBBC05", fontcolor="#202124"]; c41 [label="{Cause | 4a. Vigorous Shaking}", fillcolor="#FBBC05", fontcolor="#202124"]; c42 [label="{Cause | 4b. High Protein/Lipid Content}", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions s11 [label="{Solution | Use a more polar solvent (e.g., Ethyl Acetate, DCM).|Add a polar modifier (e.g., 5% Isopropanol).}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s12 [label="{Solution | Adjust plasma pH to be basic (e.g., pH 9-10) to ensure analyte is neutral.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s13 [label="{Solution | Increase vortex time to 1-2 minutes to ensure equilibrium is reached.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s21 [label="{Solution | Calibrate pipettes.|Use a stable internal standard (IS) to correct for volume errors.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s22 [label="{Solution | Centrifuge at higher g-force/longer time.|Avoid aspirating the interface.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s23 [label="{Solution | Keep samples on ice.|Process promptly after thawing.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s31 [label="{Solution | Try a slightly less polar solvent.|Perform a back-extraction into a clean aqueous buffer.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s32 [label="{Solution | Optimize LC gradient to separate analyte from suppression zones.|Consider HILIC chromatography.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s41 [label="{Solution | Gently rock or invert the tube instead of vigorous vortexing/shaking.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; s42 [label="{Solution | Add salt ('salting out').|Centrifuge at high speed ( > 4000 x g).|Filter through glass wool.}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections p1 -> c11 -> s11; p1 -> c12 -> s12; p1 -> c13 -> s13; p2 -> c21 -> s21; p2 -> c22 -> s22; p2 -> c23 -> s23; p3 -> c31 -> s31; p3 -> c32 -> s32; p4 -> c41 -> s41; p4 -> c42 -> s42; }

enddot

Caption: Troubleshooting Decision Tree for LLE

Recommended Experimental Protocol

This protocol provides a robust starting point for the extraction of 3,3-difluoro-1-nitrosopyrrolidine from human plasma. All work with nitrosamines and plasma should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials
  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.

  • Extraction Solvent: Dichloromethane (DCM)

  • Basifying Agent: 0.1 M Sodium Carbonate solution

  • Reconstitution Solvent: 50:50 Acetonitrile:Water

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system

Step-by-Step Method
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples in a water bath at room temperature. Once thawed, vortex briefly and keep on ice.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Addition: Add 10 µL of the working IS solution to every tube (except double blanks).

  • pH Adjustment: Add 50 µL of 0.1 M Sodium Carbonate solution. Vortex briefly (5-10 seconds). This step is critical to ensure the analyte is in its neutral form for efficient extraction.

  • Solvent Addition: Add 600 µL of Dichloromethane (DCM).

  • Extraction: Cap the tubes securely and vortex for 2 minutes to ensure thorough mixing and partitioning. Rationale: Sufficient mixing time is required to reach partition equilibrium, maximizing recovery.

  • Phase Separation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will produce a clean separation between the upper aqueous layer (plasma) and the lower organic layer (DCM).

  • Supernatant Transfer: Carefully aspirate and transfer approximately 500 µL of the lower organic layer (DCM) into a new, clean tube. Be extremely careful not to aspirate any of the plasma layer or the protein pellet at the interface.

  • Evaporation: Evaporate the DCM to complete dryness under a gentle stream of nitrogen at 35-40°C. Caution: Overheating can lead to degradation of nitrosamines.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (50:50 Acetonitrile:Water). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to pellet any insoluble material that could block the LC column.

  • Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

dot

Protocol_Workflow start Start: Thaw Plasma Samples step1 1. Aliquot 100 µL Plasma start->step1 step2 2. Add 10 µL Internal Standard step1->step2 step3 3. Add 50 µL 0.1M Sodium Carbonate (pH Adjust) step2->step3 step4 4. Add 600 µL Dichloromethane step3->step4 step5 5. Vortex for 2 minutes step4->step5 step6 6. Centrifuge (12,000 x g, 10 min) step5->step6 step7 7. Transfer Organic Layer (~500 µL) to new tube step6->step7 step8 8. Evaporate to Dryness (N2 Stream) step7->step8 step9 9. Reconstitute in 100 µL 50:50 ACN:H2O step8->step9 step10 10. Final Centrifugation (12,000 x g, 5 min) step9->step10 step11 11. Transfer to vial for LC-MS/MS Analysis step10->step11 end_node End step11->end_node

enddot

Caption: LLE Protocol Workflow

Data Summary: Solvent Properties

Choosing the right solvent is fundamental. This table summarizes properties of common LLE solvents relevant to extracting polar analytes.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water MiscibilityComments
n-Hexane0.10.65569ImmiscibleToo nonpolar for this analyte. Extracts lipids well.
Diethyl Ether2.80.71335Slight (7.5 g/100mL)Volatile. Forms peroxides. Moderate polarity.
MTBE2.50.74055Slight (4.8 g/100mL)Common, but likely not polar enough. Safer than ether.
Dichloromethane 3.1 1.326 40 Slight (1.3 g/100mL) Good choice. Polar, dense (bottom layer), volatile.
Ethyl Acetate 4.4 0.902 77 Slight (8.3 g/100mL) Excellent choice. High polarity, less dense (top layer).
1-Butanol4.00.810118Moderate (9 g/100mL)Often used as a modifier. Can be difficult to separate.

Data compiled from various chemical data sources.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.
  • 3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Inform
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). FDA.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020). FDA.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register.
  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025).
  • Experts Discuss the Complexities of Nitrosamine Analysis. (2025).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
  • Emerging Trends in Nitrosamine Analysis for Pharma. (2025). Agilent.
  • BA Method Development: Polar Compounds. (2023). BioPharma Services.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
  • Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2026).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
  • Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. (2016). Agilent.

Sources

minimizing byproducts during 3,3-difluoro-1-nitrosopyrrolidine nitrosation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of 3,3-difluoro-1-nitrosopyrrolidine .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind byproduct formation during the N-nitrosation of fluorinated pyrrolidines. By understanding the mechanistic pathways, you can implement self-validating workflows that ensure high product purity and minimize genotoxic or degraded impurities.

Mechanistic Overview & Reaction Pathways

The nitrosation of 3,3-difluoropyrrolidine presents unique challenges compared to standard secondary amines. The highly electronegative gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I), which reduces the nucleophilicity of the pyrrolidine nitrogen[1]. Consequently, forcing conditions (strong acids, high heat, or excess reagents) are often mistakenly applied, leading to severe byproduct formation.

Pathway Amine 3,3-Difluoropyrrolidine (Secondary Amine) Reagent1 Traditional Conditions NaNO2 / HCl (aq) pH < 2 Amine->Reagent1 Aqueous Acid Reagent2 Optimized Conditions t-BuONO Neutral / Organic Amine->Reagent2 Mild Organic Target 3,3-Difluoro-1-nitrosopyrrolidine (Target N-Nitrosamine) Reagent1->Target Nitrosation Byproduct1 1-Nitro-3,3-difluoropyrrolidine (Nitramine Byproduct) Reagent1->Byproduct1 Over-oxidation (Excess NO2-) Byproduct2 1-Nitrosopyrrolidin-3-one (Hydrolysis Byproduct) Reagent1->Byproduct2 Acid-Catalyzed CF2 Hydrolysis Reagent2->Target Selective Nitrosation

Reaction pathways for 3,3-difluoropyrrolidine nitrosation and byproduct formation.

Troubleshooting Guide: Minimizing Byproducts

Symptom 1: LC-MS shows a major impurity at M-22 Da relative to the target.

  • Diagnosis: Acid-catalyzed hydrolysis of the gem-difluoro group. The conversion of a -CF₂ group (50 Da) to a ketone carbonyl (28 Da) results in a net mass loss of 22 Da.

  • Causality: Traditional nitrosation relies on in situ generation of nitrous acid (HNO₂) from NaNO₂ and a strong mineral acid (e.g., HCl)[2]. While cyclic gem-difluoro groups are generally robust, prolonged exposure to aqueous pH < 2 facilitates the protonation of the fluorine atoms and subsequent nucleophilic attack by water, expelling HF to form 1-nitrosopyrrolidin-3-one[3].

  • Resolution: Abandon aqueous mineral acids. Shift to anhydrous, neutral nitrosating agents such as tert-butyl nitrite (t-BuONO)[4].

Symptom 2: Significant formation of 1-nitro-3,3-difluoropyrrolidine (Nitramine).

  • Diagnosis: Over-oxidation due to the presence of nitrogen dioxide (NO₂) or excess nitrosating agent.

  • Causality: Nitrous acid and organic nitrites can decompose to yield nitric oxide (NO). In the presence of atmospheric oxygen, NO is rapidly oxidized to NO₂, a potent nitrating agent that converts secondary amines directly to nitramines[5][6].

  • Resolution: Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen). Limit t-BuONO to exactly 1.2 equivalents to prevent over-oxidation[7].

Symptom 3: Sluggish reaction kinetics and high unreacted amine recovery.

  • Diagnosis: Reduced nucleophilicity of the pyrrolidine nitrogen.

  • Causality: The highly electronegative fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, significantly reducing its nucleophilicity[1].

  • Resolution: Do not increase the temperature, as this promotes thermal degradation. Instead, ensure the amine is fully free-based (if starting from a hydrochloride salt, use a non-nucleophilic base like DIPEA) and utilize a highly soluble organic nitrite in a polar aprotic solvent like DCM to maximize collision frequency[4][7].

Quantitative Data: Comparison of Nitrosating Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution.

Nitrosating AgentSolvent SystempHTemp (°C)Target Yield (%)Primary ByproductReaction Time
NaNO₂ / HClWater< 20 - 2545 - 55%1-Nitrosopyrrolidin-3-one (Hydrolysis)12 h
NaNO₂ / AcOHWater / DCM4 - 52565 - 75%Unreacted Amine18 h
t-BuONO (1.5 eq)Solvent-freeNeutral4580 - 85%1-Nitro-3,3-difluoropyrrolidine (Oxidation)5 h
t-BuONO (1.2 eq) DCM Neutral 25 > 90% Trace t-BuOH (Volatile) 4 h

Optimized Experimental Protocol

To achieve >90% yield while suppressing gem-difluoro hydrolysis and nitramine formation, follow this self-validating workflow utilizing tert-butyl nitrite (t-BuONO)[7].

Workflow Step1 1. Preparation Free-base Amine in DCM Step2 2. Reagent Addition Add 1.2 eq t-BuONO at 0 °C Step1->Step2 Step3 3. Reaction Stir at 25 °C under Argon Step2->Step3 Step4 4. IPC Validation Check by LC-MS Target > 95% Step3->Step4 Step5 5. Workup Wash with NaHCO3 Evaporate t-BuOH Step4->Step5

Self-validating workflow for 3,3-difluoro-1-nitrosopyrrolidine synthesis.

Step-by-Step Methodology:

  • Free-Basing the Amine: Suspend 3,3-difluoropyrrolidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) dropwise at 0 °C.

    • Scientific Rationale: The amine must be in its free-base form to act as a nucleophile. DIPEA is chosen over aqueous bases to maintain strictly anhydrous conditions, preventing CF₂ hydrolysis.

  • Nitrosation under Inert Atmosphere: Purge the reaction flask thoroughly with Argon. Dropwise, add t-BuONO (1.2 eq) to the solution at 0 °C.

    • Scientific Rationale: Argon prevents the oxidation of NO to NO₂, eliminating the primary pathway for nitramine byproduct formation[6].

  • Controlled Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 3:1) or LC-MS. The protocol validates itself when the starting material peak disappears and no M-22 mass is observed, confirming the absence of hydrolysis.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Scientific Rationale:t-BuONO decomposes into tert-butanol (t-BuOH) as a byproduct[4]. t-BuOH is highly water-soluble and volatile, allowing it to be easily removed during the aqueous wash and subsequent rotary evaporation. This leaves a highly pure product without the need for column chromatography[7].

Frequently Asked Questions (FAQs)

Q: Can I use sodium nitrite (NaNO₂) if I don't have t-BuONO? A: Yes, but you must avoid strong mineral acids. Use a buffered system (e.g., Acetic acid / Sodium acetate at pH 4-5) to generate nitrous acid mildly. Be aware that the reaction will be significantly slower (up to 18 hours) due to the reduced nucleophilicity of the fluorinated amine, and you will likely recover more unreacted starting material.

Q: Why does my product degrade during concentration on the rotary evaporator? A: N-nitrosamines can be sensitive to prolonged heat and UV light. Ensure your water bath does not exceed 35 °C during solvent removal, and store the final isolated 3,3-difluoro-1-nitrosopyrrolidine in amber vials at 4 °C or -20 °C to prevent degradation.

Q: Is 3,3-difluoro-1-nitrosopyrrolidine considered a "Cohort of Concern" compound? A: Yes. As an N-nitrosamine, it falls under the ICH M7 guidelines as a highly potent mutagenic impurity (Cohort of Concern)[2]. All handling, synthesis, and waste disposal must be conducted in a certified fume hood using appropriate PPE to prevent exposure.

References

  • Practical Preparation of 3,3-Difluoropyrrolidine | The Journal of Organic Chemistry. 1

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals | NIH. 5

  • Critical Literature Review of Nitrosation/Nitration Pathways | CCS Norway. 6

  • Synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) | Green Chemistry, RSC. 4

  • Application Notes & Protocols: Synthesis of N-Nitrosamines using tert-Butyl Nitrite under Mild Conditions | BenchChem. 7

  • Synthesis of gem-Difluoroalkenes via Cobalt-Catalyzed Alkylation | The Journal of Organic Chemistry. 3

  • Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines | EFPIA. 2

Sources

Validation & Comparative

A Comparative Toxicological Assessment: 3,3-Difluoro-1-nitrosopyrrolidine vs. 1-Nitrosopyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of chemical toxicology and drug development, the N-nitrosamine class of compounds commands significant attention due to the potent carcinogenicity of many of its members. 1-Nitrosopyrrolidine (NPYR), a cyclic nitrosamine found in various consumer products and formed endogenously, is a well-established procarcinogen. Its toxicological profile serves as a critical benchmark. This guide provides an in-depth comparison of the toxicity profile of NPYR with its fluorinated analog, 3,3-difluoro-1-nitrosopyrrolidine. The strategic introduction of fluorine atoms into a molecule is a common tactic in medicinal chemistry to modulate metabolic stability and biological activity.[1][2] This comparison will explore the profound impact of β-fluorination on the metabolic activation and, consequently, the genotoxic potential of a well-known nitrosamine.

The Established Carcinogen: 1-Nitrosopyrrolidine (NPYR)

1-Nitrosopyrrolidine is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3] The U.S. National Toxicology Program (NTP) lists it as reasonably anticipated to be a human carcinogen.[3] This classification is supported by sufficient evidence of carcinogenicity in animal studies, where oral administration has been shown to induce hepatocellular carcinomas in rats and lung adenomas in mice.[4] Long-term exposure to NPYR is associated with an increased risk of cancer and can cause harm to the liver.[3]

The toxicity of NPYR is not inherent to the molecule itself but is a consequence of its metabolic activation. The critical first step in this process is the enzymatic α-hydroxylation of the carbon atoms adjacent to the nitrosamine nitrogen.[5][6][7][8] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with P450IIE1 being a key player in NPYR metabolism.[9]

The Mechanism of NPYR-Induced Genotoxicity

The metabolic activation of NPYR is a well-elucidated pathway that leads to the formation of DNA-reactive electrophiles. The process unfolds as follows:

  • α-Hydroxylation: CYP enzymes hydroxylate one of the α-carbons of the pyrrolidine ring.[5][6][7]

  • Spontaneous Decomposition: The resulting α-hydroxynitrosopyrrolidine is an unstable intermediate that spontaneously opens.[5][6][7]

  • Formation of a Diazonium Ion: This decomposition generates a reactive diazonium ion.[10]

  • DNA Adduct Formation: The diazonium ion is a potent electrophile that can alkylate DNA bases, forming various DNA adducts.[7][9][11][12][13] These adducts, if not repaired, can lead to mutations during DNA replication, which is a critical initiating event in carcinogenesis.[10][14]

This metabolic activation is a prerequisite for the mutagenic and carcinogenic effects of NPYR. In vitro mutagenicity assays, such as the Ames test, demonstrate that NPYR is mutagenic only in the presence of a metabolic activation system (e.g., a liver S9 fraction).[12][15][16][17][18]

The Impact of β-Fluorination: 3,3-Difluoro-1-nitrosopyrrolidine

Direct experimental data on the comprehensive toxicity profile of 3,3-difluoro-1-nitrosopyrrolidine is scarce in publicly available literature. However, a robust understanding of its likely attenuated toxicity can be derived from established principles of structure-activity relationships (SAR) and studies on other fluorinated nitrosamines.

The fluorine atoms in 3,3-difluoro-1-nitrosopyrrolidine are located at the β-position relative to the nitrosamine functional group. This specific placement is critical. The strong electron-withdrawing nature of fluorine atoms has a profound impact on the electronic environment of the molecule, which in turn influences its interaction with metabolic enzymes.

Predicted Attenuation of Metabolic Activation and Toxicity

Studies on other β-fluorinated nitrosamines, such as N-nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6), have shown that this substitution pattern strongly inhibits or completely blocks metabolic α-hydroxylation.[4][5] This inhibition is attributed to the electronic effects of the fluorine atoms, which deactivate the α-carbons, making them less susceptible to enzymatic oxidation.[3][4][11]

The consequences of this metabolic inhibition are significant:

  • Reduced or Abolished Mutagenicity: Without α-hydroxylation, the pathway to the formation of the DNA-reactive diazonium ion is blocked. Consequently, β-fluorinated nitrosamines are often found to be non-mutagenic or only marginally mutagenic in the Ames test, even in the presence of a metabolic activation system.[4][11]

  • Decreased Carcinogenicity: The lack of metabolic activation translates directly to a significant reduction or complete loss of carcinogenic activity in animal models.[5] For instance, NDEA-F6 was found to be non-carcinogenic in rats, in stark contrast to its highly carcinogenic non-fluorinated counterpart, N-nitrosodiethylamine (NDEA).[4]

Based on these well-established principles, it is highly probable that 3,3-difluoro-1-nitrosopyrrolidine exhibits a significantly lower toxicity profile compared to 1-nitrosopyrrolidine. The presence of the two fluorine atoms at the 3-position is expected to strongly inhibit the necessary α-hydroxylation, thereby preventing its conversion to a genotoxic species.

While a notified GHS classification for 3,3-difluoro-1-nitrosopyrrolidine includes a Carc. 1B classification, this may be a precautionary measure based on the nitrosamine structural class in the absence of extensive experimental data.[19] The available scientific evidence on analogous fluorinated nitrosamines strongly suggests a marked decrease in carcinogenic potential.

Comparative Summary of Toxicological Profiles

Feature1-Nitrosopyrrolidine (NPYR)3,3-Difluoro-1-nitrosopyrrolidine (Predicted)
Carcinogenicity Group 2B (IARC), Reasonably anticipated to be a human carcinogen (NTP). Induces liver and lung tumors in animals.[3][4]Significantly lower carcinogenic potential due to inhibition of metabolic activation.
Metabolic Activation Requires metabolic activation via α-hydroxylation by CYP enzymes to exert its carcinogenic effects.[5][6][7][9]α-hydroxylation is expected to be strongly inhibited by the electron-withdrawing effects of the β-fluorine atoms.
Genotoxicity/Mutagenicity Mutagenic in the Ames test in the presence of a metabolic activation system.[12][15][16][17][18] Forms DNA adducts.[7][9][11][12][13]Predicted to be non-mutagenic or have significantly reduced mutagenicity due to the lack of metabolic activation.
Acute Toxicity (Oral LD50, rat) 900 mg/kgData not available, but likely to be influenced by factors other than genotoxicity.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for Nitrosamines

This protocol is designed to assess the mutagenic potential of a test compound and is particularly relevant for nitrosamines, which often require metabolic activation.

Objective: To determine if a test substance can induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli. An "enhanced" Ames test protocol is recommended for nitrosamines to improve sensitivity.[12][16][17][18]

Materials:

  • Salmonella typhimurium strains (e.g., TA1535, TA100) and/or Escherichia coli strain WP2 uvrA(pKM101)[12]

  • Test compound (1-nitrosopyrrolidine or 3,3-difluoro-1-nitrosopyrrolidine)

  • Solvent (e.g., water or DMSO, ensuring it does not inhibit metabolic activation)[12]

  • S9 fraction from the liver of rats or hamsters induced with a P450 inducer (e.g., phenobarbital or Aroclor 1254). Hamster liver S9 is often more effective for nitrosamine activation.[12]

  • Cofactor solution (NADP, Glucose-6-phosphate)

  • Molten top agar containing a trace amount of histidine and biotin (for Salmonella) or tryptophan (for E. coli)

  • Minimal glucose agar plates

Procedure:

  • Preparation: Prepare serial dilutions of the test compound. Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

  • Pre-incubation: In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (or buffer for non-activation conditions), and 50 µL of the test compound solution.

  • Incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

  • Plating: After incubation, add 2 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.

Causality and Validation: The inclusion of both metabolically activated (+S9) and non-activated (-S9) conditions is crucial. For a pro-mutagen like NPYR, mutagenicity will only be observed in the +S9 condition, demonstrating the requirement for metabolic activation. The use of multiple bacterial strains with different mutation detection specificities (e.g., base-pair substitution vs. frameshift) provides a more comprehensive assessment. Positive and negative controls must be run concurrently to validate the assay.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

Objective: To quantify the rate of disappearance of the parent compound (1-nitrosopyrrolidine or 3,3-difluoro-1-nitrosopyrrolidine) when incubated with liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (rat or human)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the test compound at a known concentration, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Causality and Validation: The inclusion of a control incubation without the NADPH regenerating system is essential to differentiate between enzymatic and non-enzymatic degradation. A positive control compound with a known metabolic rate should be included to ensure the metabolic activity of the microsomes. Comparing the metabolic rates of NPYR and its difluorinated analog in this assay would provide direct quantitative evidence of the impact of fluorination on metabolic stability.

Visualizations

Metabolic Activation Pathway of 1-Nitrosopyrrolidine (NPYR)

G NPYR 1-Nitrosopyrrolidine (NPYR) a_hydroxy α-Hydroxynitrosopyrrolidine (Unstable Intermediate) NPYR->a_hydroxy CYP450 (e.g., P450IIE1) α-Hydroxylation diazonium Reactive Diazonium Ion a_hydroxy->diazonium Spontaneous Ring Opening dna_adducts DNA Adducts diazonium->dna_adducts Alkylation of DNA carcinogenesis Carcinogenesis dna_adducts->carcinogenesis Mutation

Caption: Metabolic activation of 1-Nitrosopyrrolidine (NPYR) to a DNA-reactive species.

Predicted Metabolic Fate of 3,3-Difluoro-1-nitrosopyrrolidine

G DF_NPYR 3,3-Difluoro-1-nitrosopyrrolidine a_hydroxylation α-Hydroxylation DF_NPYR->a_hydroxylation excretion Excreted Unchanged (Predicted) DF_NPYR->excretion Minimal Metabolism inhibition Inhibited by β-Fluorines

Caption: Predicted metabolic inhibition of 3,3-Difluoro-1-nitrosopyrrolidine.

Conclusion

The comparison between 1-nitrosopyrrolidine and 3,3-difluoro-1-nitrosopyrrolidine provides a compelling illustration of how strategic fluorination can be used to mitigate the toxicological risks associated with a known procarcinogen. The well-documented, metabolism-dependent toxicity of NPYR serves as a stark contrast to the predicted profile of its difluorinated analog. Based on robust evidence from studies on other β-fluorinated nitrosamines, the presence of fluorine atoms at the 3-position of the pyrrolidine ring is expected to act as a metabolic block, preventing the critical α-hydroxylation step required for activation. This structural modification is anticipated to lead to a significant reduction, if not complete abrogation, of the mutagenic and carcinogenic potential of the parent compound. For researchers in drug development, this case study underscores the importance of considering metabolic pathways when designing and evaluating the safety of new chemical entities. While direct experimental verification is always the gold standard, the principles of structure-activity relationships provide a powerful predictive tool for early-stage hazard identification and risk assessment.

References

  • Janzowski, C., Pool, B. L., Preussmann, R., & Eisenbrand, G. (1982). Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. Carcinogenesis, 3(2), 155–159. [Link]

  • IARC. (1978). Some N-Nitroso Compounds. In IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans (Vol. 17). International Agency for Research on Cancer. [Link]

  • Janzowski, C., Gottfried, J., Pool, B. L., Eisenbrand, G., & Preussmann, R. (1982). In-vitro metabolism of fluorinated diakylnitrosamines. IARC Scientific Publications, (41), 517–524. [Link]

  • Janzowski, C., Preussmann, R., & Eisenbrand, G. (1985). Fluoro-substituted N-nitrosamines. 7. Non-genotoxic N-nitroso-bis(2,2,2-trifluoroethyl)amine and N-nitroso-bis(2,2,3,3,4,4,4-heptafluorobutyl)amine: binding to cytochrome P-450, acidity of alpha-protons and pharmacokinetic investigations. Carcinogenesis, 6(1), 79–84. [Link]

  • NextSDS. (n.d.). 3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information. Retrieved March 28, 2026, from [Link]

  • Hecht, S. S., Chen, C. B., & Hoffmann, D. (1978). Evidence for metabolic alpha-hydroxylation of N-nitrosopyrrolidine. Cancer Research, 38(1), 215–218. [Link]

  • Wishnok, J. S., & Tannenbaum, S. R. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311. [Link]

  • Lijinsky, W., & Taylor, H. W. (1976). The effect of substituents on the carcinogenicity of n-nitrosopyrrolidine in Sprague-Dawley rats. Cancer Research, 36(6), 1988–1990. [Link]

  • Hecker, L. I., Farrelly, J. G., Smith, J. H., Saavedra, J. E., & Lyon, P. A. (1979). The mutagenicity of nitrosopyrrolidine is related to its metabolism. Cancer Research, 39(7 Pt 1), 2679–2686. [Link]

  • Johnson, G. E., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Reviews in Mutation Research, 793, 108459. [Link]

  • Hanaki, Y., & Arimoto-Kobayashi, S. (2025). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Genes and Environment, 47(1), 11. [Link]

  • Bercu, J. P., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology, 148, 105593. [Link]

  • Bercu, J. P., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology, 148, 105593. [Link]

  • Cross, K. P., & Ponting, D. J. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Current Research in Toxicology, 2, 186-199. [Link]

  • Trejo-Martin, A., et al. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503657. [Link]

  • Lhasa Limited. (2025, May 19). Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. [Link]

  • O'Hagan, D. (2008). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 129(8), 655-666. [Link]

  • Ma, N., et al. (2017). Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. International Journal of Molecular Sciences, 18(8), 1803. [Link]

  • Hunter, L. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Israel Journal of Chemistry, e202300109. [Link]

  • Hecht, S. S., Upadhyaya, P., & Wang, M. (2011). Evolution of research on the DNA adduct chemistry of N-nitrosopyrrolidine and related aldehydes. Chemical Research in Toxicology, 24(5), 618–626. [Link]

  • Hecht, S. S., Chen, C. B., & Hoffmann, D. (1978). Evidence for metabolic alpha hydroxylation of N-nitrosopyrrolidine. Cancer Research, 38(1), 215–218. [Link]

  • Wishnok, J. S., & Tannenbaum, S. R. (1976). Structure activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311. [Link]

  • Hanaki, Y., & Arimoto-Kobayashi, S. (2025). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Genes and Environment, 47(1), 11. [Link]

  • Cottrell, R. C., et al. (1983). Studies of the metabolic bioactivation of n-nitrosopyrrolidine in the rat. Carcinogenesis, 4(3), 311–314. [Link]

  • Zerban, H., et al. (1989). Implications of the Carcinogenic Hazard of Low Doses of Three Hepatocarcinogenic N‐Nitrosamines. Journal of Cancer Research and Clinical Oncology, 115(5), 439–444. [Link]

  • Cross, K. P., & Ponting, D. J. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Nitrosamines Exchange. [Link]

  • National Research Council (US) Committee on Toxicology. (1981). The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. National Academies Press (US). [Link]

  • Thresher, A., et al. (2021). Are all nitrosamines concerning? A review of mutagenicity and carcinogenicity data. Regulatory Toxicology and Pharmacology, 123, 104926. [Link]

  • Norwegian Institute of Public Health. (2010). Nitrosamines and nitramines 1. Tolerable risk levels for cancer in the general population. [Link]

  • Jackson, P., & Attalla, M. I. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage. Environmental Science & Technology, 48(15), 8849–8857. [Link]

  • Kumar, V., & Singh, P. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Reviews, 2020, 1-10. [Link]

  • Hanaki, Y., & Arimoto-Kobayashi, S. (2025). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Genes and Environment, 47(1), 11. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4436. [Link]

  • Fagerholm, U., et al. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Journal of Chemical Information and Modeling, 63(12), 3766–3776. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2024). 資料3-3. [Link]

  • Jolly, R. A., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Regulatory Toxicology and Pharmacology, 152, 105672. [Link]

  • Ojima, I., et al. (2012). Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids. Journal of Medicinal Chemistry, 55(22), 9993–10006. [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Li, B., et al. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 1-15. [Link]

  • Swager, T. M., & Borths, C. J. (2010). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development, 14(3), 643–650. [Link]

  • Michejda, C. J., et al. (1981). Activation of Nitrosamines to Biological Alkylating Agents. In N-Nitroso Compounds (pp. 77–88). American Chemical Society. [Link]

Sources

A Comparative Guide to the Metabolism of Fluorinated vs. Non-Fluorinated Nitrosamines

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the metabolic fates of non-fluorinated nitrosamines and their fluorinated analogs. For researchers in toxicology and drug development, understanding how structural modifications like fluorination can alter metabolic activation is critical for predicting and mitigating carcinogenic risk. We will explore the core biochemical pathways, present comparative experimental data, and detail the methodologies used to derive these insights.

The Central Role of Metabolism in Nitrosamine Carcinogenicity

N-nitrosamines are a class of potent pro-carcinogens, meaning they are not inherently carcinogenic but require metabolic activation to exert their toxic effects.[1][2] This activation process, primarily occurring in the liver, transforms the relatively inert parent compound into a highly reactive electrophile capable of damaging cellular macromolecules, most critically, DNA.[3][4] The formation of DNA adducts—covalent bonds between the carcinogen's metabolite and DNA—can lead to mutations during DNA replication, initiating the process of carcinogenesis if not repaired.[1][2][5]

The principal and rate-limiting step in the metabolic activation of most dialkyl and cyclic nitrosamines is the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon).[6][7][8] This reaction is predominantly catalyzed by a superfamily of enzymes known as Cytochrome P450s (CYPs).[1][7]

Metabolic Activation of Non-Fluorinated Nitrosamines: The α-Hydroxylation Pathway

The metabolic activation of common non-fluorinated nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), is a well-established pathway.[9][10] Key enzymes involved include CYP2E1 and CYP2A6.[1][9][11][12]

The process unfolds as follows:

  • α-Hydroxylation: A CYP enzyme introduces a hydroxyl group onto one of the α-carbons of the nitrosamine.[7][13]

  • Spontaneous Decomposition: The resulting α-hydroxynitrosamine is highly unstable and non-enzymatically decomposes.[7][14]

  • Formation of Electrophiles: This decomposition releases an aldehyde (e.g., formaldehyde from NDMA, acetaldehyde from NDEA) and an unstable diazohydroxide intermediate, which quickly forms a highly electrophilic diazonium ion.[4][13][15]

  • DNA Adduct Formation: The diazonium ion is the ultimate carcinogenic species that readily alkylates DNA bases (e.g., at the O⁶ and N⁷ positions of guanine), leading to genotoxicity.[4][16]

G Parent Non-Fluorinated Nitrosamine (e.g., NDEA) AlphaOH α-Hydroxynitrosamine (Unstable Intermediate) Parent->AlphaOH CYP450 (e.g., CYP2E1, CYP2A6) α-Hydroxylation invis1 AlphaOH->invis1 Aldehyde Aldehyde (e.g., Acetaldehyde) Diazonium Diazonium Ion (Reactive Electrophile) Adduct DNA Adducts (Pro-mutagenic Lesions) Diazonium->Adduct Alkylation DNA DNA DNA->Adduct Carcinogenesis Carcinogenesis Adduct->Carcinogenesis Mutation invis1->Aldehyde Spontaneous Decomposition invis1->Diazonium invis2

Caption: Metabolic activation of a non-fluorinated nitrosamine.

The Impact of Fluorine Substitution: A Paradigm Shift in Metabolism

Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the pharmacological properties of a molecule.[17][18][19] The substitution of a hydrogen atom with fluorine introduces profound changes due to fluorine's high electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond (~116 kcal/mol) compared to the carbon-hydrogen (C-H) bond (~99 kcal/mol).

When applied to nitrosamines, fluorination at or near the α-carbon has a dramatic effect on the metabolic activation pathway:

  • Blocking Metabolic Attack: The strength of the C-F bond makes it highly resistant to enzymatic cleavage by CYPs.[18] Fluorine substitution directly at the α-carbon effectively blocks α-hydroxylation at that site.

  • Inhibiting α-Hydroxylation: Even when fluorine is placed at the β-position (the carbon adjacent to the α-carbon), its strong electron-withdrawing effect can deactivate the α-C-H bond, making it a less favorable substrate for CYP-mediated oxidation.[20][21]

  • Shifting Metabolic Pathways: By hindering or blocking the primary activation pathway (α-hydroxylation), fluorination forces metabolism, if it occurs at all, down alternative, often less toxic routes such as denitrosation (cleavage of the N-N=O bond) or drives excretion of the unchanged compound.[20][22]

Comparative Experimental Data: NDEA vs. Fluorinated Analogs

A seminal study by Janzowski et al. provides a clear, quantitative comparison of the in vitro metabolism of N-nitrosodiethylamine (NDEA) with its fluorinated analogs, N-nitroso-2,2,2-trifluoroethylethylamine (NDEA-F3) and N-nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6), using rat liver microsomal fractions.[20][21] The key findings are summarized below.

CompoundStructureMetabolic PathwayRate (nmol/mg protein/min)Mutagenicity (Ames Test)
NDEA CH₃-CH₂-N(NO)-CH₂-CH₃De-ethylation (α-hydroxylation) ~1.5 (Acetaldehyde)Clearly Mutagenic
Denitrosation~0.5 (Nitrite)
NDEA-F3 CF₃-CH₂-N(NO)-CH₂-CH₃De-ethylation (non-fluorinated side) ~0.8 (Acetaldehyde)Marginal
De-trifluoroethylation (fluorinated side)Strongly Inhibited
Denitrosation~0.2 (Nitrite)
NDEA-F6 CF₃-CH₂-N(NO)-CH₂-CF₃De-trifluoroethylationNot DetectableNot Mutagenic
Denitrosation~0.15 (Nitrite)

Data synthesized from Janzowski et al., Carcinogenesis, 1982.[20][21]

These results compellingly demonstrate that:

  • Metabolism is Inhibited: Dealkylation at the fluorinated ethyl group is strongly inhibited in NDEA-F3 and completely blocked in NDEA-F6.[20][23]

  • Activation is Reduced: The primary pathway leading to a reactive electrophile (de-ethylation) is significantly reduced or eliminated.

  • Toxicity is Attenuated: The reduction in metabolic activation correlates directly with a dramatic decrease in mutagenicity. NDEA-F6, which was practically inert metabolically, was non-mutagenic.[20][22]

G Parent Fluorinated Nitrosamine (e.g., NDEA-F6) Blocked α-Hydroxylation Pathway BLOCKED Parent->Blocked Strong C-F Bond Resists CYP Attack Denitrosation Minor Denitrosation Parent->Denitrosation Alternative Minor Pathway Excretion Excretion of Unchanged Compound Parent->Excretion Predominant Fate

Caption: Metabolic fate of a perfluorinated nitrosamine.

Experimental Protocol: In Vitro Microsomal Metabolism Assay

To provide a self-validating and trustworthy methodology, this section details a standard protocol for assessing the in vitro metabolism of nitrosamines using a liver S9 fraction. The S9 fraction contains both microsomal (CYP enzymes) and cytosolic enzymes.

Objective: To quantify the rate of disappearance of a parent nitrosamine and the formation of its key metabolites (aldehydes and nitrite) when incubated with a metabolically active liver S9 fraction.

Materials:

  • Test compounds (e.g., NDEA, NDEA-F3, NDEA-F6)

  • Liver S9 fraction (from phenobarbital-induced rats or human pool)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile or perchloric acid)

  • Analytical standards for parent compounds and expected metabolites

  • LC-MS/MS or GC-TEA for parent compound analysis

  • Spectrophotometric reagents for aldehyde (e.g., Nash reagent) and nitrite (e.g., Griess reagent) detection

Procedure:

  • Prepare S9 Mix: On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and any necessary cofactors (e.g., MgCl₂).

  • Pre-incubation: Aliquot the S9 mix into reaction tubes. Add a specific amount of S9 protein (e.g., 1-2 mg/mL final concentration) to each tube. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the test nitrosamine (dissolved in a suitable solvent like water or DMSO at a low final concentration, <1%) to the tubes to initiate the reaction. Vortex gently.

  • Incubation: Incubate the reaction tubes at 37°C in a shaking water bath for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: At each time point, stop the reaction by adding an equal volume of ice-cold quenching solution. This precipitates the proteins and halts all enzymatic activity.

  • Sample Processing: Centrifuge the terminated reaction tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis:

    • Parent Compound: Analyze the supernatant for the remaining concentration of the parent nitrosamine using a validated LC-MS/MS or GC-TEA method.

    • Metabolites: Use aliquots of the supernatant to quantify the formation of aldehydes and nitrite using appropriate colorimetric assays.

  • Data Interpretation: Plot the concentration of the parent compound over time to determine the rate of metabolism. Simultaneously, plot the formation of metabolites to quantify the activity of specific pathways (dealkylation vs. denitrosation).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis S9 Liver S9 Fraction Mix Prepare S9 Master Mix (on ice) S9->Mix Cofactors NADPH Regenerating System Cofactors->Mix Buffer Buffer (pH 7.4) Buffer->Mix Preinc Pre-incubate S9 Mix (37°C, 5 min) Mix->Preinc Start Add Nitrosamine (Initiate Reaction) Preinc->Start Incubate Incubate with Shaking (37°C, Time Course) Start->Incubate Stop Terminate Reaction (Quench & Precipitate) Incubate->Stop Process Centrifuge & Collect Supernatant Stop->Process LCMS Parent Compound Analysis (LC-MS/MS or GC-TEA) Process->LCMS Colorimetric Metabolite Analysis (Aldehyde, Nitrite) Process->Colorimetric Data Determine Metabolic Rates LCMS->Data Colorimetric->Data

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion and Toxicological Significance

The metabolic fate of a nitrosamine is the primary determinant of its carcinogenic potential. The evidence clearly shows that the canonical metabolic activation pathway—α-hydroxylation—is severely impeded by fluorine substitution on the alkyl chain. This strategic modification effectively "disarms" the nitrosamine by preventing the formation of the DNA-reactive diazonium ion.

For researchers and drug development professionals, these findings have profound implications:

  • Risk Assessment: Fluorination can be considered a detoxification pathway, and the potential for a fluorinated nitrosamine impurity to pose a carcinogenic risk is substantially lower than its non-fluorinated counterpart.

  • Drug Design: In cases where a secondary or tertiary amine drug substance is at risk of forming a nitrosamine, the presence of fluorine near the amine center may inherently mitigate the risk should nitrosation occur.

References

  • Title: Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

  • Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines Source: ProQuest URL: [Link]

  • Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Source: MDPI URL: [Link]

  • Title: Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines Source: MDPI URL: [Link]

  • Title: DNA adduct formation from tobacco-specific N-nitrosamines Source: PubMed - NIH URL: [Link]

  • Title: Metabolism of N-nitrosodimethylamine Source: PubMed - NIH URL: [Link]

  • Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Source: PubMed URL: [Link]

  • Title: Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications Source: Springer Link URL: [Link]

  • Title: METABOLISM OF FLUORINE-CONTAINING DRUGS Source: Annual Reviews URL: [Link]

  • Title: Metabolism of N-Nitrosodialkylamines by Human Liver Microsomes Source: AACR Journals URL: [Link]

  • Title: Cytochrome P450IIe1: Roles in Nitrosamine Metabolism and Mechanisms of Regulation Source: Oxford Academic URL: [Link]

  • Title: Toxicological Profile for N-Nitrosodimethylamine (NDMA) Source: Agency for Toxic Substances and Disease Registry | ATSDR URL: [Link]

  • Title: The Risk of Cancer Correlated with Nitrosamine Exposure Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Nitrosamine metabolic biotransformation pathways. Source: ResearchGate URL: [Link]

  • Title: Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol Source: ResearchGate URL: [Link]

  • Title: ROLE OF HUMAN CYTOCHROME P450 (CYP) IN THE METABOLIC ACTIVATION OF NITROSAMINE DERIVATIVES: APPLICATION OF GENETICALLY ENGINEERED SALMONELLA EXPRESSING HUMAN CYP Source: Taylor & Francis Online URL: [Link]

  • Title: N-Nitrosodimethylamine Degradation Pathway Source: Eawag-BBD URL: [Link]

  • Title: DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways Source: MDPI URL: [Link]

  • Title: High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans Source: PubMed URL: [Link]

  • Title: Metabolic activation pathways for NDMA and NDEA. Source: ResearchGate URL: [Link]

  • Title: Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP Source: PubMed URL: [Link]

  • Title: Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency Source: Health and Environmental Sciences Institute URL: [Link]

  • Title: Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions Source: PubMed URL: [Link]

  • Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Source: Health and Environmental Sciences Institute URL: [Link]

  • Title: Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

  • Title: DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways Source: PMC - NIH URL: [Link]

  • Title: Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN Source: MDPI URL: [Link]

  • Title: Metabolism of fluorine-containing drugs. Source: SciSpace URL: [Link]

  • Title: In-vitro metabolism of fluorinated diakylnitrosamines Source: PubMed URL: [Link]

  • Title: Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitroso- diethylamine and of fluorinated analogs in liver microsomal frac- Source: Oxford Academic URL: [Link]

  • Title: Metabolic Pathway of Nitrosamines Source: JoVE Journal URL: [Link]

  • Title: Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs Source: Oxford Academic URL: [Link]

  • Title: A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s Source: PubMed URL: [Link]

  • Title: Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs Source: PubMed URL: [Link]

  • Title: In vitro mutagenicity methodology for nitrosamines (InVitroNAmutagenicity) Source: HMA-EMA Catalogues of real-world data sources and studies URL: [Link]

  • Title: Standardization of conditions for the metabolic activation of N-nitrosodiethylamine in mutagenicity tests Source: PubMed URL: [Link]

  • Title: Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage Source: Environmental Science & Technology - ACS Publications URL: [Link]

  • Title: a-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-Nitrosodimethylamine and N-nitroso-N Source: PNAS URL: [Link]

  • Title: Fluoro-substituted N-nitrosamines. 7. Non-genotoxic N-nitroso-bis(2,2,2-trifluoroethyl)amine and N-nitroso-bis(2,2,3,3,4,4,4-heptafluorobutyl)amine: binding to cytochrome P-450, acidity of alpha-protons and pharmacokinetic investigations Source: PubMed URL: [Link]

  • Title: Removal of the precursors of N-nitrosodiethylamine (NDEA), an emerging disinfection byproduct, in drinking water treatment process and its toxicity to adult zebrafish (Danio rerio) Source: PubMed URL: [Link]

Sources

Cross-Validation of GC-MS and LC-MS for the Analysis of 3,3-difluoro-1-nitrosopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control these impurities in their products.[2][3][4] This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of 3,3-difluoro-1-nitrosopyrrolidine, a fluorinated N-nitrosamine.

The choice between GC-MS and LC-MS is critical and depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity.[1][5] This document offers an in-depth comparison of these techniques, supported by plausible experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their specific needs.

The Analyte: 3,3-difluoro-1-nitrosopyrrolidine

Theoretical Comparison of GC-MS and LC-MS for Nitrosamine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds.[5] For nitrosamines, GC-MS offers high chromatographic resolution and sensitivity.[8][9] However, a key consideration is the thermal stability of the analyte, as the high temperatures used in the GC inlet and column can lead to the degradation of some nitrosamines, potentially resulting in inaccurate quantification.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a gold standard for the analysis of a wide range of nitrosamines.[11][12] It is particularly advantageous for non-volatile or thermally labile compounds, as the analysis is performed at or near ambient temperatures.[1][13] LC-MS/MS also offers exceptional sensitivity and selectivity, which is crucial for detecting trace-level impurities in complex matrices.[14][15]

Performance Comparison: GC-MS vs. LC-MS

The following tables present hypothetical but realistic performance data for the analysis of 3,3-difluoro-1-nitrosopyrrolidine using both GC-MS and LC-MS. This data is based on typical performance characteristics observed for other nitrosamines.

Table 1: GC-MS Performance Data

ParameterResult
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Linearity (r²)>0.998
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%
RobustnessGood

Table 2: LC-MS/MS Performance Data

ParameterResult
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Linearity (r²)>0.999
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%
RobustnessExcellent

Experimental Protocols

GC-MS Method

Rationale: This method is suitable for the analysis of 3,3-difluoro-1-nitrosopyrrolidine assuming it possesses sufficient volatility and thermal stability. The use of a triple quadrupole mass spectrometer (MS/MS) enhances selectivity and sensitivity.[8]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of 1 mg/mL.

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Splitless mode at 250 °C.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 40 °C held for 2 minutes, ramp to 240 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Data Analysis: Quantify using a calibration curve prepared with certified reference standards.

LC-MS/MS Method

Rationale: This method is ideal for the analysis of 3,3-difluoro-1-nitrosopyrrolidine, especially if its volatility is low or if it is thermally labile. LC-MS/MS provides high sensitivity and is applicable to a broader range of nitrosamines.[11][12][14]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in 50:50 water:methanol to a final concentration of 1 mg/mL.

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Zorbax Eclipse Plus C18 or equivalent (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Data Analysis: Quantify using a calibration curve prepared with certified reference standards.

Visualization of Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Dichloromethane Sample->Dissolution Injection Splitless Injection Dissolution->Injection Separation GC Separation (DB-624) Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Report Report Generation Quantification->Report

Caption: GC-MS/MS analytical workflow for 3,3-difluoro-1-nitrosopyrrolidine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Water/Methanol Sample->Dissolution Injection Autosampler Injection Dissolution->Injection Separation LC Separation (C18) Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Report Report Generation Quantification->Report

Caption: LC-MS/MS analytical workflow for 3,3-difluoro-1-nitrosopyrrolidine.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of nitrosamine impurities. For 3,3-difluoro-1-nitrosopyrrolidine, the choice of method will depend on its specific physicochemical properties.

  • GC-MS is a viable option if the compound is sufficiently volatile and thermally stable. It can provide robust and cost-effective analysis, particularly for routine quality control.[1]

  • LC-MS/MS is generally the preferred method due to its higher sensitivity, applicability to a wider range of nitrosamines without the need for derivatization, and its suitability for thermally labile compounds.[1][11][12] It is the method of choice when the highest sensitivity and selectivity are required, especially for complex sample matrices.

Ultimately, method selection should be based on a thorough risk assessment and validation study to ensure the chosen method is fit for its intended purpose and meets all regulatory requirements.[2][3][4]

References

  • A Head-to-Head Battle: GC-MS vs. LC-MS for N-Nitrosobutylamine Analysis - Benchchem. (n.d.).
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - MDPI. (2021, September 23).
  • GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences. (2021, May 14).
  • Review on LC-MS/MS Methodologies for Analysis of N-Nitrosamine Drug-Substance-Related Impurities - Taylor & Francis. (2025, November 20).
  • Control of Nitrosamine Impurities in Human Drugs - FDA. (2024, August 30).
  • Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines - Measurlabs. (2025, February 10).
  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. (2026, February 11).
  • EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH. (n.d.).
  • Revision 2 of FDA Guidance on Nitrosamines Published - NSF. (2024, September 13).
  • Review on LC-MS/MS Methodologies for Analysis of N-Nitrosamine Drug-Substance-Related Impurities - PubMed. (2025, November 20).
  • Headspace GC-MS vs LC-MS for Nitrosamines - YouTube. (2026, March 26).
  • High Sensitivity Analysis of Nitrosamines Using GC-MS/MS - LabRulez LCMS. (n.d.).
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science. (2025, March 28).
  • Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. (2025, March 20).
  • High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS - Shimadzu. (n.d.).
  • N-Nitrosopyrrolidine. (n.d.).
  • Pyrrolidine, 1-nitroso- - the NIST WebBook. (n.d.).

Sources

Structure-Activity Relationship (SAR) and Mutagenic Potential of 3,3-Difluoro-1-nitrosopyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessment. Among these, cyclic nitrosamines like 1-nitrosopyrrolidine (NPYR) are recognized as potent mutagens[1]. However, the structural modification of these rings—specifically through the introduction of fluorine atoms—drastically alters their toxicological profile.

This guide provides an objective, mechanistically grounded comparison between 3,3-difluoro-1-nitrosopyrrolidine and its non-fluorinated counterparts. By analyzing the Structure-Activity Relationship (SAR) through the lens of the Carcinogenic Potency Categorization Approach (CPCA) and empirical validation protocols, we outline how targeted fluorination mitigates nitrosamine risk.

Mechanistic Causality: The Fluorine Effect on Metabolic Activation

To understand the SAR of 3,3-difluoro-1-nitrosopyrrolidine, one must first understand the causality of nitrosamine mutagenesis. N-nitrosamines are not inherently reactive; they are pro-mutagens that require metabolic activation by cytochrome P450 enzymes, predominantly CYP2E1 [2].

For unsubstituted NPYR, CYP2E1 catalyzes the abstraction of a proton at the α -carbon, leading to α -hydroxylation. This unstable intermediate spontaneously collapses, releasing formaldehyde and generating a highly electrophilic diazonium ion that aggressively alkylates DNA base pairs (e.g., O6 -alkylguanine), triggering mutagenesis[2].

The Deactivating Mechanism of 3,3-Difluorination: In 3,3-difluoro-1-nitrosopyrrolidine, the presence of two highly electronegative fluorine atoms at the β -carbon (C3 of the pyrrolidine ring) fundamentally disrupts this activation pathway. Fluorine exerts a profound inductive electron-withdrawing effect (-I effect) through the σ -bonds, pulling electron density away from the adjacent α -carbon[3]. This achieves two critical deactivations:

  • Thermodynamic Barrier: It increases the bond dissociation energy of the α -C-H bond, making CYP2E1-mediated proton abstraction highly unfavorable.

  • Transition State Destabilization: Even if α -hydroxylation occurs, the strong electron-withdrawing group (EWG) severely destabilizes the resulting electron-deficient carbocation/diazonium intermediate, preventing its formation and favoring harmless clearance pathways[2].

Pathway NPYR N-Nitrosopyrrolidine (NPYR) CYP CYP2E1 Alpha-Hydroxylation NPYR->CYP Rapid Diazonium Diazonium Ion (Highly Reactive) CYP->Diazonium DNA DNA Alkylation (Mutagenesis) Diazonium->DNA F2NPYR 3,3-Difluoro-NPYR Block EWG Destabilization (Blocked Activation) F2NPYR->Block Inductive Effect Block->CYP Severely Hindered Excretion Clearance / Excretion Block->Excretion Favored Pathway

Metabolic activation pathway of NPYR vs. EWG-mediated deactivation in 3,3-difluoro-NPYR.

Comparative SAR Data & CPCA Regulatory Evaluation

Global regulatory bodies, including the FDA and EMA, utilize the Carcinogenic Potency Categorization Approach (CPCA) to predict the risk of novel nitrosamines[4][5]. The CPCA assigns a Potency Score based on the number of α -hydrogens and the presence of activating or deactivating structural features.

According to the CPCA guidelines, an electron-withdrawing group (EWG) bonded to the β -carbon provides a protective, deactivating feature score of +1[4][5].

Quantitative SAR Comparison
Compound α -Hydrogen Score β -EWG Deactivating ScoreTotal CPCA Potency ScorePredicted Potency CategoryAcceptable Intake (AI) Limit
1-Nitrosopyrrolidine (NPYR) 1 (2,2 hydrogens)0 (None)1 Category 1 18 ng/day
3-Fluoro-1-nitrosopyrrolidine 1 (2,2 hydrogens)+1 (Single -F)2 Category 2 100 ng/day
3,3-Difluoro-1-nitrosopyrrolidine 1 (2,2 hydrogens)+1 (Double -F)*2 Category 2 100 ng/day

*Note: The CPCA framework conservatively counts the β -EWG feature only once per ring[5]. Consequently, both mono- and di-fluorinated derivatives officially land in Category 2. However, advanced quantum chemical modeling indicates that di-fluorination exerts an exponentially stronger deactivating effect on the α -hydroxylation pathway than mono-fluorination, suggesting the actual in vivo risk of 3,3-difluoro-NPYR is substantially lower than the CPCA AI limit implies[3].

Self-Validating Experimental Protocol: In Vitro Mutagenicity Assessment

To empirically validate the CPCA predictions and prove the lack of mutagenicity of 3,3-difluoro-1-nitrosopyrrolidine, a reverse mutation assay (Ames test) must be conducted. Because nitrosamines require CYP450 activation, standard Ames tests often yield false negatives. The following protocol utilizes a pre-incubation methodology to force proximity between the short-lived diazonium metabolites and the bacterial DNA, ensuring a self-validating and highly trustworthy result.

Step-by-Step Methodology
  • Strain Selection: Utilize Salmonella typhimurium strains TA1535 and TA100. These strains detect base-pair substitutions, which are the specific mutation type induced by alkylating diazonium ions.

  • Metabolic Activation System (S9 Mix): Prepare a 10% v/v Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate. Causality Note: Aroclor 1254 induction is critical to upregulate the specific CYP2E1 isoforms required for nitrosamine activation.

  • Pre-Incubation Phase (Critical Step): Combine 100 µL of the test compound (3,3-difluoro-1-nitrosopyrrolidine in DMSO), 500 µL of S9 mix, and 100 µL of bacterial suspension. Incubate at 37°C for 20 minutes with gentle shaking. Causality Note: Nitrosamine metabolites are highly unstable in aqueous media. Pre-incubation in a concentrated liquid volume maximizes the probability of DNA alkylation before the metabolite hydrolyzes into harmless alcohols.

  • Plating & Growth: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex, and pour over minimal glucose agar plates. Incubate inverted at 37°C for 48–72 hours.

  • System Suitability & Self-Validation:

    • Negative Control: DMSO vehicle.

    • Positive Control: Unsubstituted NPYR.

    • Validation Logic: The assay is only mathematically valid if the NPYR positive control generates a >3-fold increase in revertant colonies compared to the vehicle. If NPYR fails to induce mutation, it proves the S9 batch lacks sufficient CYP2E1 activity. In such an event, any negative result for 3,3-difluoro-1-nitrosopyrrolidine must be discarded as a false negative, and the assay must be repeated with a fresh S9 batch.

Workflow Prep 1. Compound Prep (3,3-Difluoro-NPYR in DMSO) S9 2. Metabolic Activation (Rat Liver S9 + Cofactors) Prep->S9 Incubate 3. Pre-incubation (TA1535/TA100, 37°C, 20m) S9->Incubate Plate 4. Plating & Growth (Minimal Agar, 48-72h) Incubate->Plate Count 5. Colony Counting (Revertant Quantification) Plate->Count Validate 6. Self-Validation (NPYR >3x Revertants?) Count->Validate QC Check

Self-validating Ames test workflow utilizing pre-incubation and S9 metabolic activation.

Strategic Implications for Drug Development

The SAR of 3,3-difluoro-1-nitrosopyrrolidine demonstrates that not all nitrosamines carry equal risk. For drug development professionals designing pyrrolidine-containing active pharmaceutical ingredients (APIs), the proactive incorporation of fluorine at the β -position is a highly effective, rational design strategy.

By leveraging the strong electron-withdrawing properties of the difluoro group, chemists can preserve the steric and pharmacokinetic profile of the pyrrolidine pharmacophore while effectively neutralizing the risk of forming highly potent, Category 1 NDSRIs during synthesis, formulation, or long-term storage[1][3].

Sources

Safety Operating Guide

3,3-Difluoro-1-nitrosopyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and lifecycle management guide for 3,3-Difluoro-1-nitrosopyrrolidine, designed for researchers and drug development professionals.

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control and laboratory safety paradigms. 3,3-Difluoro-1-nitrosopyrrolidine (CAS: 2648966-19-0) represents a highly specific, structurally complex nitrosamine impurity[1]. Due to the potent mutagenic and carcinogenic profiles inherent to the N-nitrosamine pharmacophore, the handling, containment, and disposal of this compound require rigorous adherence to institutional Environmental Health and Safety (EHS) protocols and federal regulatory guidelines[2].

As a Senior Application Scientist, I emphasize that the "disposal" of such compounds must never rely on ad-hoc, bench-scale chemical neutralization. Instead, proper disposal is a systematic logistical workflow culminating in high-temperature commercial incineration.

Part 1: Hazard Profile & Physicochemical Context

To design a self-validating safety protocol, one must first understand the causality behind the chemical's hazards. 3,3-Difluoro-1-nitrosopyrrolidine combines a highly stable fluorinated ring with a reactive, toxic nitrosamine functional group.

Table 1: Hazard Classification and Properties

ParameterData / ClassificationRationale & Operational Impact
Chemical Name 3,3-Difluoro-1-nitrosopyrrolidineContains N-nitroso group; requires stringent mutagenic controls.
CAS Number 2648966-19-0Unique identifier for EHS tracking and inventory management[1].
Carcinogenicity Carc. 1B (H350)Presumed human carcinogen[1]. Mandates the use of closed-system handling or Class II Type B2 Biological Safety Cabinets.
Acute Toxicity Oral, Dermal, Inhalation (H302, H312, H332)Multi-route toxicity[1]. Requires impermeable PPE (e.g., laminated barrier gloves, not standard nitrile).
Target Organ Toxicity STOT SE 3 (H336)Single exposure may cause systemic effects[1]. Strict inhalation controls are non-negotiable.

Part 2: Standard Operating Procedure (SOP) for Waste Lifecycle Management

The following step-by-step methodology outlines the field-proven, institutional workflow for the safe segregation, containment, and disposal of 3,3-difluoro-1-nitrosopyrrolidine.

Step 1: Point-of-Generation Segregation
  • Action: Isolate all waste containing 3,3-difluoro-1-nitrosopyrrolidine from general organic waste streams immediately at the point of generation.

  • Causality: Nitrosamines can undergo unpredictable reactions with strong acids, bases, or reducing agents found in mixed waste. Furthermore, the presence of the difluoro moiety means this must be classified as Halogenated Hazardous Waste . Mixing it with non-halogenated waste violates disposal facility acceptance criteria and alters the required incineration thermodynamics.

Step 2: Primary Containment
  • Action: Collect liquid waste in high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) carboys. Solid waste (contaminated PPE, weigh boats) must be placed in double-bagged, 6-mil polyethylene hazardous waste bags.

  • Causality: Nitrosamines can permeate certain standard laboratory plastics over time. HDPE and PTFE provide superior chemical resistance, ensuring the integrity of the primary barrier during prolonged EHS storage prior to contractor pickup.

Step 3: Labeling and Inventory Tracking
  • Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Toxic/Carcinogenic - Contains Halogenated Nitrosamines (3,3-Difluoro-1-nitrosopyrrolidine)".

  • Causality: The FDA and EMA have established extremely low Acceptable Intake (AI) limits for nitrosamines, often in the nanogram-per-day range[2][3]. Downstream waste handlers must be explicitly aware of the carcinogenic nature of the contents to prevent catastrophic exposure during transit.

Step 4: EHS Handover and High-Temperature Incineration
  • Action: Transfer the sealed, labeled containers to the institutional EHS department for dispatch to a licensed hazardous waste destruction facility. Do not attempt chemical degradation (e.g., using metal alloys or harsh acids) at the bench.

  • Causality: Bench-scale chemical destruction of fluorinated nitrosamines is highly prone to incomplete reactions, potentially generating equally toxic byproducts or hazardous off-gassing. The only self-validating, globally recognized disposal method for this class of compound is High-Temperature Incineration (>1000°C) with a residence time exceeding 2 seconds. This extreme thermal environment is necessary to completely cleave both the highly stable C-F bonds (preventing the formation of toxic fluorinated organic byproducts) and the N-N bonds (ensuring complete destruction of the nitrosamine pharmacophore).

Part 3: Workflow Visualization

The following diagram maps the logical relationship and chain of custody required for the compliant disposal of this substance.

G Gen Waste Generation (Isolator/Hood) Seg Segregation (Halogenated/Toxic) Gen->Seg Cont Primary Containment (HDPE/PTFE) Seg->Cont EHS EHS Verification & Storage Cont->EHS Inc High-Temp Incineration (>1000°C) EHS->Inc

Fig 1: Institutional disposal workflow for 3,3-difluoro-1-nitrosopyrrolidine waste management.

Part 4: Regulatory Grounding

The handling and disposal of 3,3-difluoro-1-nitrosopyrrolidine must be viewed through the lens of recent regulatory updates. In September 2024, the FDA issued Revision 2 of its guidance, "Control of Nitrosamine Impurities in Human Drugs"[2][4]. This guidance differentiates between common, smaller nitrosamines and complex Nitroso Drug Substance Related Impurities (NDSRIs)[5].

Because acceptable intake limits are determined based on predicted carcinogenic potency categorization (often aiming to keep excess cancer risk below 1 in 100,000 over a 70-year exposure)[2][3], laboratory personnel must treat any concentrated standard or waste stream of 3,3-difluoro-1-nitrosopyrrolidine as an acute exposure risk. The strict segregation and incineration protocols outlined above ensure that laboratory operations remain fully compliant with the spirit of these FDA and EMA safety mandates[3].

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Difluoro-1-nitrosopyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 3,3-Difluoro-1-nitrosopyrrolidine. As a compound situated at the intersection of fluorinated organic chemistry and N-nitroso compounds, its unique properties demand a rigorous and well-understood safety protocol. This document moves beyond a simple checklist, providing the rationale behind each recommendation to empower you, the researcher, to work with confidence and security. Our goal is to build a deep-seated culture of safety that adds value far beyond the product itself.

Section 1: Understanding the Hazard Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first develop a foundational understanding of the specific risks posed by 3,3-Difluoro-1-nitrosopyrrolidine. The compound's structure, featuring both a difluoro-substituted pyrrolidine ring and a nitrosamine functional group, presents a dual-faceted hazard profile.

N-nitroso compounds as a class are widely recognized for their potential carcinogenic properties, a characteristic that necessitates careful handling to minimize any risk of exposure.[1][2] The International Agency for Research on Cancer (IARC) classifies many N-nitrosamines as probable or confirmed human carcinogens.[2] These compounds are genotoxic, meaning they can directly damage DNA, which can lead to mutations and the development of cancer.[2] Therefore, the primary directive when handling any N-nitroso compound, including this fluorinated analog, is to treat it as a presumed carcinogen.

The specific hazard classifications for 3,3-Difluoro-1-nitrosopyrrolidine have been formally notified and provide a clear mandate for the necessary protective measures.

Table 1: GHS Hazard Classifications for 3,3-Difluoro-1-nitrosopyrrolidine

Hazard Class Category Signal Word Hazard Code
Carcinogenicity 1B Danger H350
Acute Toxicity (Oral, Dermal, Inhalation) - Warning H302 + H312 + H332
Skin Irritation - Warning H315
Eye Irritation 2A Warning H319
Specific target organ toxicity — single exposure 3 Warning H336

Source: Notified C&L[3]

The designation as a Category 1B Carcinogen ("May cause cancer") is the most critical classification and drives the stringent PPE requirements that follow.[3] The acute toxicity, skin, and eye irritation warnings further underscore the need for comprehensive barrier protection to prevent all routes of exposure: inhalation, dermal contact, and ingestion.[3]

Section 2: The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, PPE is the last and final line of defense. Its effectiveness is predicated on the prior implementation of more robust safety measures: Engineering and Administrative Controls.

  • Engineering Controls: All work involving 3,3-Difluoro-1-nitrosopyrrolidine, from weighing solids to preparing solutions and running reactions, must be conducted within a certified chemical fume hood. For procedures involving animal research, a certified Biological Safety Cabinet (BSC) is mandatory for all manipulations for a set period after administration.[4] This primary containment is non-negotiable as it protects you from inhaling aerosols or vapors.

  • Administrative Controls: Your institution must have a robust chemical hygiene plan that includes specific Standard Operating Procedures (SOPs) for handling potent compounds and carcinogens. This includes documented training for all personnel, designated work areas, and clear emergency procedures.[4][5]

The following PPE recommendations assume that these foundational controls are already in place.

Section 3: A Multi-Layered Approach to Personal Protective Equipment

Given the compound's hazard profile, a multi-layered PPE strategy is essential to prevent contact with skin, eyes, and the respiratory system. The selection process should be deliberate, guided by the specific task being performed.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_respiratory Respiratory Protection cluster_body Hand & Body Protection cluster_eye Eye & Face Protection Start Assess Task: Weighing, Solution Prep, or Reaction Workup? Weighing Handling Powder? Start->Weighing Splash Risk of Splash? Start->Splash Eye_Protection MANDATORY: Chemical Splash Goggles Start->Eye_Protection Resp_Powder Minimum: N95/FFP3 Respirator Weighing->Resp_Powder Yes Resp_Vapor Minimum: Air-Purifying Respirator with Organic Vapor Cartridges Weighing->Resp_Vapor No (Solution) Coat Disposable Lab Coat Splash->Coat No Suit Chemical-Resistant Apron or Suit over Lab Coat Splash->Suit Yes Face_Shield AND Face Shield for Splash Risk Splash->Face_Shield Yes Gloves MANDATORY: Double Nitrile Gloves Coat->Gloves Suit->Gloves

Caption: PPE Selection Workflow for 3,3-Difluoro-1-nitrosopyrrolidine.

Respiratory Protection

The goal is to prevent inhalation of the compound, whether as a fine powder or as an aerosol from a solution.

  • For Solids: When weighing or handling the powdered form of 3,3-Difluoro-1-nitrosopyrrolidine, a filtering facepiece respirator (FFP3) or an N95-rated mask is the minimum requirement to prevent inhalation of fine particulates.[6]

  • For Solutions/Vapors: When working with solutions, especially during heating or concentrating steps, an air-purifying respirator equipped with organic vapor cartridges is necessary.[6] In situations with high concentrations or unknown risks, a supplied-air system should be considered.[6]

Hand and Body Protection

Dermal exposure is a significant risk. The use of double gloves is mandatory when handling N-nitrosamines.[4]

  • Gloves: Wear two pairs of nitrile gloves.[4] Nitrile provides good initial protection. For prolonged work or tasks with a high risk of splash, the outer glove should be a more robust material like neoprene or butyl rubber.[6][7] Always inspect gloves for tears or pinholes before use.[8] Contaminated gloves should be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.

  • Lab Coat/Suit: A disposable, cuffed lab coat is required for all low-volume work. For procedures involving larger quantities (>1g) or a significant risk of splashing, a liquid-tight chemical suit or a chemical-resistant apron worn over the lab coat is required.[6]

Eye and Face Protection

Standard safety glasses are insufficient.

  • Goggles: Tightly sealed chemical splash goggles are mandatory at all times.[8][9]

  • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a risk of splashing, such as when transferring solutions or performing extractions.[10]

Section 4: Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination. The goal of the doffing procedure is to ensure that the "clean" inside of the PPE is all that touches your body.

Donning_Doffing_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Inner Gloves Don2 2. Lab Coat/Suit Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves (cuffs over lab coat) Don4->Don5 Doff1 1. Outer Gloves (Peel off inside-out) Doff2 2. Lab Coat/Suit (Roll away from body) Doff1->Doff2 Doff3 3. Goggles & Face Shield (Handle by straps) Doff2->Doff3 Doff4 4. Respirator (Handle by straps) Doff3->Doff4 Doff5 5. Inner Gloves (Peel off inside-out) Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash

Caption: Sequential process for donning and doffing PPE.

Section 5: Emergency Response Protocols

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Wash the affected area thoroughly with soap and water for at least 20 minutes.[11] Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20 minutes, lifting the upper and lower eyelids to ensure complete irrigation.[11][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[8][11] If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[8][14] Seek immediate medical attention.

Section 6: Decontamination and Disposal Plan

All materials and surfaces that come into contact with 3,3-Difluoro-1-nitrosopyrrolidine must be considered contaminated.

Operational Decontamination

At the end of each work session, the designated work area within the fume hood must be decontaminated. While various methods exist for the chemical destruction of nitrosamines, a practical approach for surface wiping involves using a solvent known to dissolve the compound, such as 70% isopropanol, followed by a thorough cleaning with soap and water.[15] Some sources also suggest the use of UV light to degrade nitrosamines or wiping surfaces with 5% acetic acid.[5][15]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, lab coats, masks) must be treated as hazardous waste. Place all items in a clearly labeled, sealed waste bag or container for disposal according to your institution's hazardous waste program.[12]

  • Chemical Waste: Unused quantities of 3,3-Difluoro-1-nitrosopyrrolidine and any waste solutions must be disposed of as hazardous waste.[5][16] Do not pour any amount down the drain.[16] For laboratory-scale destruction prior to disposal, treatment with hydrobromic acid in acetic acid can be effective but must be done with extreme care by trained personnel.[15] Another method involves reductive destruction using aluminum:nickel alloy powder in a basic medium.[17]

By adhering to these stringent protocols, you are not merely following rules; you are participating in a culture of scientific excellence where safety is paramount. This allows for the confident exploration of novel chemical entities like 3,3-Difluoro-1-nitrosopyrrolidine, ensuring that groundbreaking research can proceed without compromising the health and well-being of the professionals who make it possible.

References

  • AquigenBio. (2024, May 27). UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY.
  • Delaware Health and Social Services. N-NITROSO COMPOUNDS.
  • Nitrosamines Exchange Community. (2022, June 9). Best practice to decontaminate work area of Nitrosamines.
  • NextSDS. 3,3-difluoro-1-nitrosopyrrolidine — Chemical Substance Information.
  • New Jersey Department of Health. N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet.
  • Cleanchem. MATERIAL SAFETY DATA SHEETS N-NITROSO HISTAMINE IMPURITY 2.
  • Western University. GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH.
  • BOC Sciences. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • Rutgers University. Fluorine.
  • Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Dojindo Molecular Technologies. Nitroso-PSAP Safety Data Sheet.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Respirex North America. Chemical Protective Clothing.
  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar.
  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Nitroso-pyrrolidine.
  • American Chemical Society Publications. (2025, March 20). How to Control N-Nitrosodimethylamine (NDMA) in Water Treatment: From Origins to Removal.
  • MDPI. (2016). Removal Characteristics of N-Nitrosamines and Their Precursors by Pilot-Scale Integrated Membrane Systems for Water Reuse.
  • U.S. Environmental Protection Agency. (1984). Method 607: Nitrosamines.
  • MedChemExpress. (2026, January 27). Safety Data Sheet: N-Nitrosodipropylamine-d14.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
  • U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs.
  • CPAChem. (2024, January 11). Safety data sheet: N-Nitrosopyrrolidine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.